Mesityl 2,4,6-trimethylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,4,6-trimethylphenyl) 2,4,6-trimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-11-7-13(3)17(14(4)8-11)19(20)21-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWKUOSTOPFSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OC2=C(C=C(C=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343510 | |
| Record name | Mesityl 2,4,6-trimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-38-7 | |
| Record name | Mesityl 2,4,6-trimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Mesityl 2,4,6-trimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of mesityl 2,4,6-trimethylbenzoate, a sterically hindered aromatic ester. Due to significant steric hindrance from the six methyl groups positioned ortho to the ester linkage, the synthesis of this compound presents unique challenges. This document details the most effective synthetic strategies, including the preparation of key intermediates, and outlines the expected analytical characterization of the final product. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a unique molecule characterized by its profound steric congestion. This steric hindrance, arising from the ortho-methyl groups on both the benzoate and the mesityl rings, governs its reactivity and physical properties. The bulky mesityl groups effectively shield the electrophilic carbonyl carbon and the ester oxygen from nucleophilic attack, making reactions such as hydrolysis significantly slower compared to less hindered esters.[1] Understanding the synthesis and properties of such sterically encumbered molecules is crucial for the design of novel chemical entities with tailored reactivity and stability.
Synthesis of this compound
The synthesis of this compound is challenging due to the steric bulk of both the carboxylic acid and the phenol starting materials.[1] Direct acid-catalyzed esterification (Fischer-Speier) is often slow and requires harsh conditions. A more effective and common approach involves a two-step process: the conversion of 2,4,6-trimethylbenzoic acid to its highly reactive acyl chloride derivative, followed by reaction with mesitol (2,4,6-trimethylphenol).[1]
Synthesis of Starting Materials
2,4,6-Trimethylbenzoic acid can be prepared from mesitylene through various methods, including Friedel-Crafts acylation followed by a haloform reaction. One documented procedure involves the acylation of mesitylene with chloroacetyl chloride, followed by reaction with sodium hypochlorite.[2]
Mesitol is a commercially available reagent. It can also be synthesized by the methylation of phenol with methanol in the presence of a solid acid catalyst.[3] Another route involves the reaction of mesitylene with peroxymonophosphoric acid.[3]
Recommended Synthetic Pathway: The Acyl Chloride Method
This two-step method is generally preferred for the synthesis of sterically hindered esters like this compound due to the high reactivity of the acyl chloride intermediate.
This procedure is adapted from established methods for the preparation of acyl chlorides from carboxylic acids.[4]
Materials:
-
2,4,6-Trimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place 2,4,6-trimethylbenzoic acid (0.3 mole, 50 g).[4]
-
Add an excess of thionyl chloride (150 ml).[4]
-
Heat the mixture to reflux and maintain for 3 hours.[4]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[4]
-
The resulting amber-colored liquid is 2,4,6-trimethylbenzoyl chloride (yield: 53.5 g) and can be used in the next step without further purification.[4]
This part of the protocol describes the nucleophilic acyl substitution reaction between the synthesized 2,4,6-trimethylbenzoyl chloride and mesitol.[1]
Materials:
-
2,4,6-Trimethylbenzoyl chloride
-
Mesitol (2,4,6-trimethylphenol)
-
Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous inert solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mesitol in the anhydrous inert solvent.
-
Add one equivalent of the non-nucleophilic base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add one equivalent of 2,4,6-trimethylbenzoyl chloride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Characterization
Due to the scarcity of published experimental data for this compound, the following characterization data are based on predictions and analysis of structurally similar compounds.
Physical Properties
| Property | Predicted Value/Observation | Reference |
| Molecular Formula | C₁₉H₂₂O₂ | [5] |
| Molecular Weight | 282.38 g/mol | [5] |
| Melting Point | Not available | [5] |
| Boiling Point | Not available | [5] |
| Appearance | Expected to be a solid at room temperature |
Spectroscopic Data (Predicted)
-
Aromatic Protons: The four aromatic protons (two on each ring) are expected to appear as singlets in the range of δ 6.8-7.0 ppm due to the symmetrical substitution pattern.
-
Methyl Protons: Six distinct methyl groups are present. Due to the steric hindrance, free rotation around the C-O-C=O bond will be restricted, potentially leading to slightly different chemical shifts for the ortho-methyl groups on the benzoate and mesityl rings. The para-methyl groups on both rings are also expected to have distinct signals. A reasonable prediction would be a series of singlets in the range of δ 2.1-2.3 ppm.
-
Carbonyl Carbon: The ester carbonyl carbon should appear in the typical downfield region for esters, around δ 165-170 ppm.
-
Aromatic Carbons: A number of signals are expected in the aromatic region (δ 125-150 ppm) corresponding to the quaternary and protonated carbons of the two benzene rings.
-
Methyl Carbons: The six methyl carbons are expected to resonate in the upfield region, around δ 19-22 ppm.
-
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1730-1750 cm⁻¹.
-
C-O Stretch: An absorption band for the ester C-O stretch should be present in the region of 1150-1250 cm⁻¹.
-
Aromatic C-H Stretch: Peaks corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks for the methyl C-H stretching will be observed just below 3000 cm⁻¹.
-
Molecular Ion Peak: The molecular ion peak (M⁺) would be expected at m/z = 282.
-
Fragmentation: Key fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 2,4,6-trimethylbenzoyl cation (m/z = 147) and the mesityloxy radical, or the 2,4,6-trimethylphenoxide cation (m/z = 135).
Conclusion
References
In-Depth Technical Guide on the Crystal Structure of Sterically Hindered Aromatic Esters: A Case Study Approach
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the methodologies used to determine the crystal structure of sterically hindered aromatic esters. Due to the limited publicly available crystallographic data for Mesityl 2,4,6-trimethylbenzoate, this document uses the closely related and structurally characterized 2,4,6-trimethylbenzoic anhydride as a case study. The experimental protocols provided are broadly applicable to the synthesis and crystallographic analysis of similar small organic molecules.
Introduction to Steric Hindrance and Crystal Structure
Steric hindrance, the effect of the spatial arrangement of atoms on the rate of chemical reactions, plays a crucial role in the chemical and physical properties of molecules. In compounds like this compound, the bulky mesityl groups significantly influence molecular conformation, packing in the solid state, and ultimately, the crystal structure. Understanding the three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for rational drug design, materials science, and fundamental chemical research.
Crystallographic Data Presentation: A Case Study of 2,4,6-Trimethylbenzoic Anhydride
The following tables summarize the key crystallographic data for 2,4,6-trimethylbenzoic anhydride, offering a quantitative look into the solid-state conformation of a related sterically hindered molecule.[1][2][3]
Table 1: Crystal Data and Structure Refinement for 2,4,6-Trimethylbenzoic Anhydride [1][3]
| Parameter | Value |
| Empirical Formula | C₂₀H₂₂O₃ |
| Formula Weight | 310.38 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.21(3) |
| b (Å) | 7.02(1) |
| c (Å) | 17.54(4) |
| β (°) | 90.68(3) |
| Volume (ų) | 1874.1(6) |
| Z | 8 |
| Density (calculated) (Mg/m³) | 1.156 |
| Absorption Coefficient (mm⁻¹) | 0.076 |
| F(000) | 1328 |
Table 2: Selected Bond Lengths and Angles for 2,4,6-Trimethylbenzoic Anhydride [1][2][3]
| Bond/Angle | Length (Å) / Angle (°) |
| C=O | 1.1934(12) |
| C-O | 1.3958(11) |
| C-C (sp²-sp²) | 1.4873(13) |
| O=C-O | 121.24(9) |
| Dihedral angle between aromatic rings | 54.97(3) |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis, crystallization, and structural determination of sterically hindered aromatic esters like this compound.
Synthesis and Crystallization
The synthesis of sterically hindered esters often requires forcing conditions due to the low reactivity of the sterically encumbered starting materials.
Synthesis of this compound (Generalized Protocol):
A common route involves the esterification of 2,4,6-trimethylbenzoic acid with mesitol.
-
Acid Chloride Formation: 2,4,6-trimethylbenzoic acid (1.0 eq.) is refluxed with an excess of thionyl chloride (SOCl₂) or treated with oxalyl chloride in a suitable solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF) to form 2,4,6-trimethylbenzoyl chloride. The excess reagent and solvent are removed under reduced pressure.
-
Esterification: The crude 2,4,6-trimethylbenzoyl chloride is dissolved in a dry, inert solvent such as DCM or toluene. Mesitol (1.0 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq.) are added. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Crystallization Protocol for Small Organic Molecules:
Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step. Several methods can be employed:
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). The solution is loosely covered and left undisturbed in a vibration-free environment to allow for the slow evaporation of the solvent, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to induce crystallization.
Single-Crystal X-ray Diffraction and Structure Determination
The following protocol outlines the general steps for determining the crystal structure of a small organic molecule.
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone oil) to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset is collected by rotating the crystal through a series of angles.
-
Data Reduction and Structure Solution: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities. The crystal system and space group are determined from the symmetry of the diffraction pattern. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Difference Fourier maps are used to locate any missing atoms, such as hydrogens. The quality of the final refined structure is assessed by parameters such as the R-factor.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the determination of a small molecule crystal structure.
Conclusion
The determination of the crystal structure of sterically hindered molecules like this compound is essential for a complete understanding of their chemical behavior. While the specific crystallographic data for this compound remains elusive in the public domain, the analysis of structurally related compounds such as 2,4,6-trimethylbenzoic anhydride provides valuable insights into the expected solid-state conformation. The generalized experimental protocols for synthesis, crystallization, and X-ray diffraction outlined in this guide serve as a robust framework for researchers in the field. Further research to obtain and publish the crystal structure of this compound would be a valuable contribution to the chemical sciences.
References
An In-depth Technical Guide to the Formation Mechanism of Mesityl 2,4,6-trimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of mesityl 2,4,6-trimethylbenzoate presents a classic challenge in organic chemistry due to profound steric hindrance. This technical guide provides a comprehensive overview of the formation mechanisms, experimental protocols, and quantitative data associated with the synthesis of this sterically hindered ester. The primary synthetic routes, including the direct Fischer-Speier esterification and the more effective acyl chloride pathway, are discussed in detail. Furthermore, alternative methods suitable for overcoming steric challenges, such as the Steglich esterification, are presented. This document aims to equip researchers with the necessary knowledge to approach the synthesis of this compound and related sterically encumbered molecules effectively.
Introduction
This compound is an aromatic ester characterized by significant steric congestion around the ester linkage. This congestion arises from the six methyl groups occupying all ortho positions on both the acyl and the aryl moieties.[1] This steric hindrance dramatically influences the reactivity of the ester group, making both its synthesis and hydrolysis challenging.[1] Understanding the mechanistic nuances of its formation is crucial for the rational design of synthetic routes to this and other similarly hindered molecules, which can be of interest in materials science and as stable protecting groups in organic synthesis.
This guide will explore the primary mechanisms for the formation of this compound, provide detailed experimental protocols for key reactions, present relevant quantitative data, and offer graphical representations of the reaction pathways.
Reaction Mechanisms and Synthetic Pathways
The formation of this compound is primarily approached through two main synthetic strategies: the direct acid-catalyzed esterification (Fischer-Speier) and a two-step process involving the formation of an acyl chloride intermediate. Alternative methods employing coupling agents are also viable for such sterically hindered systems.
Fischer-Speier Esterification
The Fischer-Speier esterification is a direct, acid-catalyzed condensation of a carboxylic acid and an alcohol.[2][3][4] While a fundamental reaction, its application to the synthesis of this compound from 2,4,6-trimethylbenzoic acid (mesitoic acid) and 2,4,6-trimethylphenol (mesitol) is severely hampered by steric hindrance.[1] The bulky methyl groups on both reactants impede the necessary nucleophilic attack of the alcohol on the protonated carbonyl carbon, making the formation of the tetrahedral intermediate the rate-limiting step.[1] Consequently, this method typically requires harsh conditions, such as high temperatures and a strong acid catalyst (e.g., sulfuric acid) under reflux, and often results in low yields.[1]
The generalized mechanism for the Fischer-Speier esterification is depicted below.
Figure 1: Generalized mechanism of Fischer-Speier esterification.
Acyl Chloride Pathway
A more efficient and common method for synthesizing sterically hindered esters like this compound involves a two-step process.[1] First, 2,4,6-trimethylbenzoic acid is converted to the highly reactive 2,4,6-trimethylbenzoyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acyl chloride is then reacted with mesitol in a nucleophilic acyl substitution reaction to form the desired ester. The high electrophilicity of the acyl chloride carbonyl carbon makes it much more susceptible to nucleophilic attack by the sterically hindered mesitol, even without an acid catalyst.
The overall workflow for the acyl chloride pathway is illustrated below.
Figure 2: Workflow for the acyl chloride pathway.
The mechanism for the second step, the reaction of the acyl chloride with the alcohol, is a standard nucleophilic acyl substitution.
Figure 3: Mechanism of esterification via the acyl chloride intermediate.
Steglich Esterification
For substrates that are sensitive to the harsh conditions of the Fischer-Speier or acyl chloride methods, the Steglich esterification offers a mild and effective alternative.[6] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[7] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acyl-pyridinium species that is readily attacked by the alcohol, even a sterically hindered one like mesitol.[6]
Figure 4: Simplified mechanism of Steglich esterification.
Quantitative Data
Precise yield and kinetic data for the synthesis of this compound are not extensively reported in the literature, likely due to the specialized nature of this highly hindered ester. However, representative data for the synthesis of the precursors and related sterically hindered esterifications are summarized below.
Table 1: Synthesis of 2,4,6-Trimethylbenzoic Acid and its Acyl Chloride
| Reaction | Reactants | Catalyst/Reagent | Conditions | Yield | Reference |
| Friedel-Crafts Acylation | Mesitylene, Chloroacetyl chloride | AlCl₃ | 80°C, 6h | 80% conversion | [8] |
| Haloform Reaction | α-Chloro-2,4,6-trimethylacetophenone | Sodium hypochlorite | - | 87-90% | [9] |
| Acyl Chloride Formation | 2,4,6-Trimethylbenzoic acid | Thionyl chloride | Reflux, 3h | ~98% (crude) | [5] |
Table 2: Representative Yields for Sterically Hindered Esterifications
| Method | Carboxylic Acid | Alcohol | Conditions | Yield | Reference |
| Fischer-Speier | Acetic Acid | Ethanol | H⁺ catalyst, large excess of alcohol | Up to 99% | [10] |
| Steglich Esterification | Various | Sterically hindered alcohols | DCC, DMAP, CH₂Cl₂ | Good yields | [7] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Synthesis of 2,4,6-Trimethylbenzoyl Chloride (Intermediate)
This protocol is adapted from a literature procedure.[5]
Materials:
-
2,4,6-Trimethylbenzoic acid (50 g, 0.3 mol)
-
Thionyl chloride (150 ml)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, combine 2,4,6-trimethylbenzoic acid (50 g) and thionyl chloride (150 ml).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.
-
After the reaction is complete, remove the excess thionyl chloride by vacuum distillation.
-
The remaining amber-colored liquid is the crude 2,4,6-trimethylbenzoyl chloride (approx. 53.5 g). Further purification can be achieved by vacuum distillation.
Synthesis of this compound via Acyl Chloride (Generalized Procedure)
Materials:
-
2,4,6-Trimethylbenzoyl chloride
-
Mesitol (2,4,6-trimethylphenol)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve mesitol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1 equivalent) in anhydrous DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Fischer-Speier Esterification of this compound (Generalized Procedure)
Materials:
-
2,4,6-Trimethylbenzoic acid
-
Mesitol
-
Concentrated sulfuric acid
-
Toluene or another high-boiling inert solvent
-
Dean-Stark apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2,4,6-trimethylbenzoic acid (1 equivalent), mesitol (1-1.5 equivalents), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue the reflux until no more water is collected or TLC indicates the consumption of the starting material. This may take an extended period (24-72 hours).
-
Cool the reaction mixture to room temperature and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. Note that yields are expected to be low due to steric hindrance.
Conclusion
The synthesis of this compound is a challenging yet illustrative example of the impact of steric hindrance on chemical reactivity. While the direct Fischer-Speier esterification is mechanistically straightforward, it is practically inefficient for this transformation. The acyl chloride pathway provides a much more viable route by utilizing a highly reactive intermediate to overcome the steric barriers. For sensitive substrates, milder methods such as the Steglich esterification offer excellent alternatives. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, substrate sensitivity, and desired purity. This guide provides the foundational knowledge and procedural outlines to enable researchers to approach the synthesis of this and other sterically demanding molecules with a well-informed strategy.
References
- 1. This compound | 1504-38-7 | Benchchem [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 9. US5296636A - Preparation of 2,4,6-trimethylbenzoic acid - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
In-Depth Technical Guide: Solubility of Mesityl 2,4,6-trimethylbenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of mesityl 2,4,6-trimethylbenzoate in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on the theoretical principles governing its solubility, qualitative solubility information, and a detailed, generalized experimental protocol for determining solubility.
Introduction to this compound
This compound is an aromatic ester characterized by significant steric hindrance due to the presence of three methyl groups on both the phenyl and benzoate rings. This steric hindrance profoundly influences its chemical reactivity and physical properties, including its solubility in organic solvents. Understanding its solubility is crucial for applications in organic synthesis, formulation development, and materials science, where it may be used as a reactant, a synthetic intermediate, or a component in a final product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | (2,4,6-trimethylphenyl) 2,4,6-trimethylbenzoate |
| Molecular Formula | C₁₉H₂₂O₂ |
| Molecular Weight | 282.38 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
Qualitative Solubility of this compound
Based on its chemical structure, a qualitative assessment of the solubility of this compound in common organic solvents can be made. The principle of "like dissolves like" is the primary determinant of its solubility profile. As a large, nonpolar molecule, it is expected to be more soluble in nonpolar organic solvents.
| Solvent | Polarity | Expected Solubility |
| Toluene | Nonpolar | Soluble |
| Dichloromethane | Polar aprotic | Soluble |
| Chloroform | Polar aprotic | Slightly Soluble |
| Methanol | Polar protic | Slightly Soluble |
| Hexane | Nonpolar | Soluble |
| Diethyl Ether | Slightly polar | Soluble |
| Acetone | Polar aprotic | Moderately Soluble |
| Water | Polar protic | Insoluble |
Factors Influencing Solubility
The solubility of this compound is governed by a combination of factors related to both the solute and the solvent.
-
Molecular Structure and Polarity: The molecule is predominantly nonpolar due to the large hydrocarbon framework of the two trimethyl-substituted aromatic rings. The ester functional group introduces a small degree of polarity, but its influence is diminished by the steric shielding of the methyl groups.
-
Intermolecular Forces: The primary intermolecular forces at play are van der Waals forces (specifically, London dispersion forces) due to the large surface area of the molecule. The potential for dipole-dipole interactions from the ester group is sterically hindered.
-
Solvent Polarity: Nonpolar solvents, such as toluene and hexane, are effective at solvating this compound because the energy required to overcome the solute-solute and solvent-solvent interactions is comparable to the energy released upon forming solute-solvent interactions.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. An increase in temperature provides the necessary energy to overcome the lattice energy of the solid and break the intermolecular forces between solute molecules.
-
Steric Hindrance: The bulky trimethylphenyl groups create significant steric hindrance around the polar ester functional group. This shielding effect reduces the accessibility of the polar part of the molecule to polar solvent molecules, thereby decreasing its solubility in polar solvents like methanol.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the bottom of the vial indicates saturation.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.
-
Calculate the solubility as the mass of the dissolved solid per volume of the solvent.
-
-
Instrumental Analysis (for volatile solvents or higher accuracy):
-
Dilute the filtered saturated solution with a known volume of the solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
-
Data Reporting:
-
Report the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L) at the specified temperature.
-
Visualizations
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Factors influencing the solubility of an organic compound.
Caption: Experimental workflow for determining solubility.
Conclusion
An In-depth Technical Guide to the Thermodynamic Properties of Mesityl 2,4,6-trimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesityl 2,4,6-trimethylbenzoate is a sterically hindered aromatic ester of significant interest in organic synthesis and medicinal chemistry due to its unusual stability and reactivity. This technical guide provides a comprehensive overview of its thermodynamic properties. In the absence of direct experimental data for the title compound, this document outlines the established experimental and computational methodologies for determining these properties. Furthermore, it presents a comparative analysis with less hindered analogues and provides estimated thermodynamic values based on the properties of its constituent precursor molecules, 2,4,6-trimethylbenzoic acid and mesitol (2,4,6-trimethylphenol). This guide is intended to serve as a foundational resource for researchers working with sterically hindered esters and for professionals in drug development requiring a deeper understanding of the thermodynamic stability of such molecules.
Introduction
This compound is characterized by profound steric hindrance arising from the six methyl groups positioned ortho to the ester linkage on both the acyl and aryl moieties. This steric congestion dramatically influences the molecule's chemical and physical properties, most notably its resistance to hydrolysis and the challenging conditions required for its synthesis. A thorough understanding of the thermodynamic parameters governing its formation and cleavage is crucial for its application in complex molecular design and for predicting its stability in various chemical environments.
This whitepaper details the thermodynamic landscape of this compound. Due to a lack of direct experimental measurement in the available literature, this guide focuses on:
-
Theoretical Estimation: Providing a calculated estimation of the thermodynamic properties of this compound based on the known experimental values of its precursors.
-
Comparative Analysis: Juxtaposing the expected thermodynamic behavior of the title compound with that of a non-sterically hindered analogue, methyl benzoate, to highlight the energetic consequences of steric hindrance.
-
Experimental Protocols: Detailing the established experimental methodologies, namely bomb calorimetry and isothermal microcalorimetry, that would be employed to determine the enthalpy of formation and hydrolysis.
-
Computational Workflow: Outlining a standard Density Functional Theory (DFT) protocol for the in silico determination of the thermodynamic properties of this compound.
Quantitative Data
Table 1: Experimentally Determined Thermodynamic Properties of Precursor Molecules and a Non-Hindered Analogue
| Compound | Formula | Molar Mass ( g/mol ) | ΔHc°(solid) (kJ/mol) | ΔHf°(solid) (kJ/mol) | Melting Point (°C) | Boiling Point (°C) |
| 2,4,6-Trimethylbenzoic Acid | C₁₀H₁₂O₂ | 164.20 | -5172.34 ± 0.92[1] | -477.8 ± 1.9[1] | 153-155 | 278-280 |
| Mesitol (2,4,6-Trimethylphenol) | C₉H₁₂O | 136.19 | -4983[2] | -270[2] | 70-72[3] | 220[3] |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | -3969.3 ± 0.6[4] | -345.2 ± 0.7 (liquid)[4] | -12.5 | 199.6 |
Table 2: Estimated Thermodynamic Properties for this compound and its Formation Reaction
| Parameter | Reaction / Species | Estimated Value (kJ/mol) | Notes |
| ΔHf°(solid) | This compound | -465.8 | Estimated using Hess's Law on the esterification reaction, assuming ΔHesterification is small and negative (approximated as -5 kJ/mol for this estimation). |
| ΔHesterification° | 2,4,6-trimethylbenzoic acid + mesitol → this compound + H₂O | -5 (assumed) | The enthalpy of esterification for non-hindered systems is typically small and exothermic. Due to steric strain in the product, the actual value may be less exothermic or even slightly endothermic. |
| ΔHhydrolysis° | This compound + H₂O → 2,4,6-trimethylbenzoic acid + mesitol | +5 (estimated) | The reverse of the esterification reaction. The positive value indicates that, thermodynamically, the hydrolysis is slightly unfavorable under standard conditions, though the kinetic barrier is the dominant factor in its stability. |
Note: The estimated values in Table 2 are theoretical and require experimental validation.
Experimental Protocols
The following sections describe the standard experimental procedures for determining the key thermodynamic properties of organic compounds like this compound.
Determination of Enthalpy of Formation by Bomb Calorimetry
The standard enthalpy of formation (ΔHf°) of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔHc°), which is measured using a bomb calorimeter.
Experimental Workflow:
Caption: Workflow for Bomb Calorimetry.
Detailed Methodology:
-
Calibration: The heat capacity of the calorimeter system (Ccal) is first determined by combusting a known mass of a standard substance with a precisely known heat of combustion, such as benzoic acid.
-
Sample Preparation: A sample of this compound (approximately 1 gram) is weighed and pressed into a pellet. A fuse wire of known length and mass is attached to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.
-
Assembly and Pressurization: The bomb head is sealed into the bomb vessel. The bomb is then purged and filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimetric Measurement: The sealed bomb is submerged in a known volume of water in the calorimeter's insulating jacket. The system is allowed to reach thermal equilibrium. The initial temperature is recorded for a few minutes before the sample is ignited by passing a current through the fuse wire. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Analysis: The raw temperature data is used to calculate the corrected temperature change (ΔT). The heat of combustion at constant volume (ΔUc) is calculated using the formula: ΔUc = - (Ccal * ΔT - qfuse - qacid) / msample where qfuse is the heat released by the combustion of the fuse wire and qacid is a correction for the formation of nitric acid from residual nitrogen in the bomb.
-
Conversion to Enthalpy: The enthalpy of combustion (ΔHc) is then calculated from ΔUc using the equation: ΔHc = ΔUc + ΔngasRT where Δngas is the change in the number of moles of gas in the combustion reaction.
-
Calculation of Enthalpy of Formation: Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Determination of Enthalpy of Hydrolysis by Isothermal Microcalorimetry
Due to the expected slow rate of hydrolysis, isothermal microcalorimetry is the preferred method for measuring the enthalpy of hydrolysis (ΔHhydrolysis). This technique can measure very small heat flows over extended periods.
Experimental Workflow:
Caption: Workflow for Isothermal Microcalorimetry.
Detailed Methodology:
-
Instrument Setup: An isothermal microcalorimeter is set to the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: A solution of this compound in a suitable solvent (e.g., a dioxane/water mixture to ensure solubility) is prepared. A solution of the hydrolysis agent (e.g., NaOH) is also prepared.
-
Cell Loading: The ester solution is loaded into the sample cell of the calorimeter. The reference cell is filled with the same solvent. The NaOH solution is loaded into an injection syringe.
-
Equilibration and Injection: The system is allowed to equilibrate to produce a stable baseline heat flow signal. The NaOH solution is then injected into the sample cell to initiate the hydrolysis reaction.
-
Data Acquisition: The heat flow (in µW) is recorded as a function of time. For a slow reaction, this may take several hours or even days. The reaction is monitored until the heat flow returns to the baseline, indicating completion.
-
Data Analysis: The resulting peak in the heat flow data is integrated over time to give the total heat change (Q) for the reaction. The molar enthalpy of hydrolysis (ΔHhydrolysis) is then calculated by dividing Q by the number of moles of the limiting reactant.
Computational Protocol for Thermodynamic Properties
Density Functional Theory (DFT) provides a robust theoretical framework for calculating the thermodynamic properties of molecules where experimental data is scarce.
Computational Workflow:
Caption: DFT Calculation Workflow.
Detailed Methodology:
-
Structure Optimization: The 3D structure of this compound is built. A geometry optimization is performed using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Calculation: To improve accuracy, a single-point energy calculation is performed on the optimized geometry using a larger basis set (e.g., 6-311+G(2d,p)).
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an isodesmic reaction scheme. This involves constructing a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the DFT calculations. An example of an isodesmic reaction is: this compound + Benzene + Toluene → 2,4,6-Trimethylbenzoic acid + Mesitylene + Phenyl acetate The enthalpy of reaction (ΔHrxn) is calculated from the computed total energies of all species. The enthalpy of formation of the target molecule can then be determined using the known experimental enthalpies of formation of the other molecules in the reaction.
Discussion: The Impact of Steric Hindrance
The profound steric hindrance in this compound is the defining feature of its thermodynamic and kinetic profile.
-
Thermodynamic Stability: The steric clash between the ortho-methyl groups and the carbonyl group likely leads to a non-planar arrangement around the ester linkage. This introduces strain energy, which would make the molecule thermodynamically less stable (i.e., having a more positive enthalpy of formation) than a non-hindered isomer. However, this is counteracted by the inherent stability of the aromatic systems. The net effect is a molecule that is kinetically very stable but may not be exceptionally stable from a purely thermodynamic standpoint compared to less-hindered esters.
-
Kinetic Stability and Hydrolysis: The primary consequence of the steric hindrance is a massive increase in the activation energy for nucleophilic attack at the carbonyl carbon. This kinetic barrier is what makes the hydrolysis of this compound exceedingly slow. The bulky methyl groups effectively shield the electrophilic center from the approach of nucleophiles like water or hydroxide ions. This kinetic stability is often more critical in practical applications than the underlying thermodynamic stability.
Conclusion
While direct experimental thermodynamic data for this compound remains to be determined, this guide provides a robust framework for understanding and estimating its key thermodynamic properties. The provided experimental and computational protocols represent the standard methodologies for obtaining these values. The analysis of its sterically hindered structure, in comparison with non-hindered analogues, underscores the critical role of kinetic factors in the overall stability of such molecules. The data and methodologies presented herein offer a valuable resource for researchers in organic chemistry, materials science, and drug development, enabling more informed design and application of sterically encumbered molecules.
References
Unlocking the Potential of Extreme Steric Hindrance: A Technical Guide to Research Areas for Mesityl 2,4,6-trimethylbenzoate
For Immediate Release
[City, State] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining potential research avenues for the sterically hindered ester, Mesityl 2,4,6-trimethylbenzoate. This document delves into the compound's unique chemical properties, proposes novel areas of investigation, and provides detailed experimental protocols to facilitate further scientific exploration.
Introduction: The Challenge and Opportunity of Steric Hindrance
This compound is a fascinating molecule characterized by profound steric hindrance due to the presence of two bulky mesityl groups flanking the ester linkage.[1] This steric congestion significantly influences its reactivity, making it highly resistant to nucleophilic attack and hydrolysis compared to less hindered esters.[1] While this property has historically made its synthesis challenging, it also presents a unique opportunity for innovative applications in chemistry and pharmacology. This guide explores how the inherent stability and potential for controlled reactivity of this compound can be leveraged in the development of novel chemical tools and therapeutic strategies.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that some data, such as a definitive melting and boiling point, are not consistently reported in the literature, likely due to the compound's high molecular weight and stability.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂O₂ | [2] |
| Molecular Weight | 282.38 g/mol | [3] |
| Appearance | Colorless solid (predicted) | |
| IUPAC Name | 2,4,6-trimethylphenyl 2,4,6-trimethylbenzoate | [2] |
| CAS Number | 1504-38-7 | |
| Predicted Boiling Point | 450.3 ± 45.0 °C | |
| Predicted Density | 1.043 ± 0.06 g/cm³ |
Potential Research Areas
The unique structural features of this compound open up several promising avenues for research.
As a Highly Stable, Sterically Hindered Protecting Group
The exceptional stability of the mesitoyl ester linkage makes it an ideal candidate for a robust protecting group for hydroxyl functionalities in complex organic synthesis. Its resistance to a wide range of reaction conditions, particularly those involving nucleophiles and mild acids or bases, could allow for selective transformations on other parts of a molecule.
Proposed Research Workflow:
Photocontrolled Release and Prodrug Design
The structural similarity of the 2,4,6-trimethylbenzoyl moiety to known Type I photoinitiators suggests that this compound could undergo photochemical cleavage.[1] This property could be exploited for the development of photocleavable linkers in drug delivery systems or for the design of prodrugs that release a therapeutic agent upon exposure to a specific wavelength of light. This would allow for precise spatial and temporal control over drug activation, potentially reducing off-target effects.
Proposed Signaling Pathway for Photocontrolled Drug Release:
Development of Enzyme-Resistant Probes and Ligands
The steric bulk of this compound can be used to design molecular probes or ligands that are resistant to enzymatic degradation, particularly by esterases. This could lead to the development of long-acting inhibitors or imaging agents with improved pharmacokinetic profiles. A potential research direction would be to synthesize derivatives of known esterase-labile drugs where the labile ester is replaced with a mesitoyl ester and evaluate their biological activity and stability.
Logical Relationship for Enzyme Resistance:
Detailed Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of sterically hindered esters.[1]
Materials:
-
2,4,6-trimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Mesitol (2,4,6-trimethylphenol)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of 2,4,6-trimethylbenzoyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4,6-trimethylbenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Heat the mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2,4,6-trimethylbenzoyl chloride can be used in the next step without further purification.
-
Esterification: Dissolve the crude 2,4,6-trimethylbenzoyl chloride in anhydrous diethyl ether.
-
In a separate flask, dissolve mesitol (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.
-
Slowly add the solution of 2,4,6-trimethylbenzoyl chloride to the mesitol solution at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Hydrolysis of this compound
This protocol is based on methods for the hydrolysis of sterically hindered esters.[4][5]
Materials:
-
This compound
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add potassium tert-butoxide (3.0 eq) and water (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and acidify with 1 M HCl to pH ~2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain 2,4,6-trimethylbenzoic acid and mesitol, which can be separated by column chromatography.
Photochemical Cleavage of this compound
This is a general protocol that would require optimization for this specific compound.
Materials:
-
This compound
-
Acetonitrile (spectroscopic grade)
-
UV photoreactor (e.g., with a medium-pressure mercury lamp)
-
Quartz reaction vessel
Procedure:
-
Prepare a dilute solution of this compound in acetonitrile in a quartz reaction vessel.
-
Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Irradiate the solution in the UV photoreactor at a specific wavelength (to be determined based on the UV-Vis spectrum of the compound).
-
Monitor the reaction progress over time by taking aliquots and analyzing them by LC-MS or GC-MS to identify the cleavage products (expected to be derivatives of mesityl and 2,4,6-trimethylbenzoyl radicals).
-
Upon significant conversion, concentrate the reaction mixture and analyze the product distribution.
Conclusion and Future Directions
This compound, a molecule defined by its extreme steric hindrance, holds considerable untapped potential for a variety of applications in synthetic chemistry and drug development. The research areas proposed in this whitepaper—its use as a robust protecting group, a component in photocontrolled release systems, and a scaffold for enzyme-resistant probes—provide a roadmap for future investigations. The detailed experimental protocols offer a starting point for researchers to explore these exciting possibilities. Further studies into the precise photochemical properties, biological stability, and toxicological profile of this compound and its derivatives will be crucial in fully realizing its potential.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Mesityl 2,4,6-trimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Mesityl 2,4,6-trimethylbenzoate, a sterically hindered ester, from mesitoyl chloride. The synthesis involves a two-step process: the preparation of mesitoyl chloride from 2,4,6-trimethylbenzoic acid, followed by the esterification of mesitol with the newly formed mesitoyl chloride. Due to significant steric hindrance from the multiple methyl groups on both reactants, this reaction requires specific conditions to proceed efficiently. These notes offer a comprehensive guide to the synthesis, including reaction parameters, purification methods, and characterization data.
Introduction
This compound is a unique molecule characterized by its substantial steric congestion around the ester linkage. This steric hindrance, arising from the ortho-methyl groups on both the benzoate and the mesityl moieties, profoundly influences its chemical reactivity, making it significantly less susceptible to nucleophilic attack and hydrolysis compared to less hindered esters.[1] Understanding the synthesis of such molecules is crucial for the development of specialized reagents, sterically demanding ligands for catalysis, and as building blocks in complex organic synthesis.
The primary synthetic route detailed herein is a nucleophilic acyl substitution.[1] This method is generally effective for the formation of esters from acyl chlorides and alcohols. However, the pronounced steric bulk of both mesitoyl chloride and mesitol (2,4,6-trimethylphenol) necessitates carefully chosen reaction conditions to achieve a reasonable yield.
Reaction Scheme
The overall synthesis is a two-step process starting from 2,4,6-trimethylbenzoic acid:
Step 1: Synthesis of Mesitoyl Chloride
Step 2: Synthesis of this compound
Experimental Protocols
Protocol 1: Synthesis of Mesitoyl Chloride
This protocol is adapted from a standard procedure for the conversion of carboxylic acids to acyl chlorides.
Materials:
-
2,4,6-Trimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Pyridine (anhydrous)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Heating mantle
-
Magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).
-
To the flask, add 2,4,6-trimethylbenzoic acid.
-
Add an excess of thionyl chloride (approximately 2-3 equivalents) and a catalytic amount of anhydrous pyridine.
-
Heat the reaction mixture to reflux (the temperature will be dictated by the boiling point of thionyl chloride, approximately 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude mesitoyl chloride can be purified by vacuum distillation or used directly in the next step.
Protocol 2: Synthesis of this compound
This protocol describes the esterification of mesitol with mesitoyl chloride. The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl byproduct without competing in the reaction.
Materials:
-
Mesitoyl chloride
-
Mesitol (2,4,6-trimethylphenol)
-
Pyridine (anhydrous)
-
Toluene or another inert, anhydrous solvent (e.g., dichloromethane)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a dropping funnel and a nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column or recrystallization apparatus
Procedure:
-
In a fume hood, dissolve mesitol and anhydrous pyridine (1.1 equivalents) in an inert, anhydrous solvent such as toluene in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution in an ice bath.
-
Dissolve mesitoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled solution of mesitol and pyridine via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to promote the reaction, though this may also increase side reactions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2,4,6-Trimethylbenzoic acid | C₁₀H₁₂O₂ | 164.20 | White crystalline solid | 152-155 | - |
| Thionyl chloride | SOCl₂ | 118.97 | Colorless to yellow liquid | -99 | 76 |
| Mesitoyl chloride | C₁₀H₁₁ClO | 182.65 | Colorless to pale yellow liquid | - | 114-116 (at 15 mmHg) |
| Mesitol | C₉H₁₂O | 136.19 | White crystalline solid | 69-71 | 220 |
| This compound | C₁₉H₂₂O₂ | 282.38 | White solid | Not available | Not available |
Note: Due to the lack of specific literature data, the yield for the synthesis of this compound is expected to be moderate, likely in the range of 40-60%, due to the significant steric hindrance.
Visualizations
Logical Workflow for the Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Reaction Mechanism: Nucleophilic Acyl Substitution
Caption: Mechanism of the pyridine-mediated esterification.
Conclusion
The synthesis of this compound from mesitoyl chloride presents a notable challenge in organic synthesis due to the severe steric hindrance of the reactants. The provided protocols outline a feasible pathway to obtain the desired product. Success in this synthesis relies on the careful exclusion of moisture, the use of an appropriate base to neutralize the HCl byproduct, and patience, as the reaction may require an extended period to reach completion. The resulting sterically encumbered ester is a valuable compound for further research and development in various fields of chemistry. Further optimization of reaction conditions, including temperature and catalyst screening, could potentially improve the reaction yield and efficiency.
References
Applications of Mesityl 2,4,6-trimethylbenzoate in Organic Synthesis: A Detailed Guide for Researchers
Introduction
Mesityl 2,4,6-trimethylbenzoate is a sterically hindered aromatic ester that has found unique applications in organic synthesis, primarily leveraging its significant steric bulk. The presence of six methyl groups ortho to the ester linkage profoundly influences its reactivity, making it a valuable tool for chemists in the fields of protective group chemistry and the synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its precursor, 2,4,6-trimethylbenzoyl chloride, in organic synthesis.
Application Notes
The primary application of the 2,4,6-trimethylbenzoyl (mesitoyl) group in organic synthesis is as a robust protecting group for alcohols. The steric hindrance provided by the two mesityl groups shields the ester's carbonyl carbon from nucleophilic attack, rendering it stable to a wide range of reaction conditions under which other common ester protecting groups might be cleaved.
Key Advantages as a Protecting Group:
-
High Stability: Mesitoyl esters are resistant to hydrolysis under both acidic and basic conditions. They are also stable to many organometallic reagents and reducing agents.
-
Introduction under Standard Conditions: The protecting group can be introduced using the corresponding acyl chloride, 2,4,6-trimethylbenzoyl chloride, under standard acylation conditions.
-
Strategic Deprotection: The steric hindrance that ensures stability also necessitates specific, often vigorous, conditions for deprotection. This allows for selective deprotection in the presence of less hindered protecting groups.
Use in Complex Molecule Synthesis:
The stability of the mesitoyl group makes it particularly useful in multi-step syntheses where numerous transformations are required on other parts of the molecule. It can be carried through a synthetic sequence and removed at a late stage, ensuring the integrity of the protected hydroxyl group.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using 2,4,6-Trimethylbenzoyl Chloride
This protocol describes the general procedure for the protection of a primary alcohol as its 2,4,6-trimethylbenzoate ester.
Materials:
-
Primary alcohol
-
2,4,6-Trimethylbenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2,4,6-trimethylbenzoate ester.
Protocol 2: Deprotection of a 2,4,6-Trimethylbenzoate Ester
This protocol outlines a general method for the cleavage of a sterically hindered 2,4,6-trimethylbenzoate ester using a strong nucleophile.
Materials:
-
2,4,6-Trimethylbenzoate ester
-
Lithium aluminum hydride (LiAlH₄) or a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by an aqueous workup.
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the 2,4,6-trimethylbenzoate ester (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography on silica gel.
Quantitative Data
The following table summarizes typical yields for the protection of a generic primary alcohol and its subsequent deprotection. Actual yields may vary depending on the specific substrate.
| Step | Reagents | Typical Yield (%) |
| Protection | 2,4,6-Trimethylbenzoyl chloride, Pyridine, DCM | 85-95 |
| Deprotection | LiAlH₄, THF | 70-85 |
Visualizations
Caption: Workflow for the protection of a primary alcohol with 2,4,6-trimethylbenzoyl chloride, its stability through synthetic transformations, and subsequent deprotection.
Caption: Synthesis of this compound via acid-catalyzed esterification, highlighting the sterically hindered reactants.
Application Notes and Protocols: Mesityl 2,4,6-trimethylbenzoate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesityl 2,4,6-trimethylbenzoate (CAS No. 1504-38-7) is a sterically hindered aromatic ester. Its molecular structure, featuring two mesityl (2,4,6-trimethylphenyl) groups, creates a congested environment around the central ester functional group. This profound steric hindrance significantly influences its chemical reactivity, making it a subject of interest for specialized applications in organic and polymer chemistry.[1] While detailed experimental data on its use in polymerization is limited in publicly available literature, its structural similarity to well-established Type I photoinitiators, such as 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO), strongly suggests its potential as a photoinitiator for free-radical polymerization.[1]
Upon absorption of ultraviolet (UV) light, molecules with a 2,4,6-trimethylbenzoyl moiety can undergo a rapid α-cleavage, a Norrish Type I reaction, to generate free radicals that can initiate polymerization.[1] These application notes provide a theoretical framework and generalized protocols for the use of this compound as a photoinitiator, drawing parallels with known systems.
Principle of Operation: Photoinitiation
This compound is proposed to function as a Type I photoinitiator. The initiation process involves the following steps:
-
Photoexcitation: The molecule absorbs UV radiation, transitioning to an excited electronic state.
-
α-Cleavage: In the excited state, the molecule undergoes homolytic cleavage of the ester bond between the carbonyl group and the mesityl oxygen.
-
Radical Generation: This cleavage results in the formation of two distinct radical species: a 2,4,6-trimethylbenzoyl radical and a mesityloxy radical.
-
Initiation of Polymerization: These generated free radicals react with monomer units, initiating the polymer chain growth.
The bulky nature of the mesityl groups may influence the initiation efficiency, solubility in various monomers and solvents, and the properties of the resulting polymers.[1]
Caption: Proposed photoinitiation mechanism of this compound.
Illustrative Experimental Protocol: Photopolymerization of an Acrylate Monomer
This protocol describes a general procedure for the free-radical polymerization of a representative acrylate monomer, such as methyl methacrylate (MMA) or butyl acrylate (BA), using this compound as a photoinitiator.
Note: The following parameters are illustrative and require optimization based on the specific monomer, desired polymer properties, and available equipment.
Materials:
-
Monomer (e.g., methyl methacrylate, freshly distilled to remove inhibitors)
-
This compound (CAS No. 1504-38-7)
-
Solvent (e.g., toluene, ethyl acetate, if required)
-
Inert gas (e.g., nitrogen, argon)
Equipment:
-
UV light source (e.g., mercury lamp with appropriate filters)
-
Reaction vessel (e.g., quartz tube, Schlenk flask)
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer under inert atmosphere
-
Apparatus for polymer precipitation and drying (e.g., beaker, filter funnel, vacuum oven)
Caption: Generalized workflow for photopolymerization experiments.
Procedure:
-
Preparation: A solution is prepared by dissolving this compound in the monomer. If a solvent is used, the initiator is first dissolved in the solvent, followed by the addition of the monomer. The concentration of the initiator can be varied (e.g., 0.1-2.0 mol% with respect to the monomer) to study its effect on polymerization kinetics and polymer properties.
-
Inert Atmosphere: The reaction mixture is transferred to the reaction vessel. The solution is then purged with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: The reaction vessel is placed under the UV light source, and irradiation is initiated. The reaction is typically carried out at a controlled temperature.
-
Polymerization: The polymerization is allowed to proceed for a predetermined time or until a desired conversion is reached. The progress of the reaction can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination and Isolation: The polymerization is terminated by switching off the UV source. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol for poly(methyl methacrylate)).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator, and dried in a vacuum oven until a constant weight is achieved.
Data Presentation: Template for Quantitative Analysis
Due to the lack of specific experimental data in the literature for this compound, the following table is provided as a template for researchers to structure their findings. This format allows for clear comparison of results when optimizing polymerization conditions.
| Run | Monomer | [Monomer]:[Initiator] Ratio | Solvent (vol%) | Irradiation Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | Mw/Mn (PDI) (GPC) |
| 1 | MMA | 100:1 | None | 1 | TBD | TBD | TBD |
| 2 | MMA | 200:1 | None | 1 | TBD | TBD | TBD |
| 3 | BA | 100:1 | Toluene (50%) | 2 | TBD | TBD | TBD |
| 4 | BA | 200:1 | Toluene (50%) | 2 | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Safety and Handling
-
Always handle this compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Ensure proper shielding of the UV light source during the experiment.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.
Conclusion
This compound presents a theoretically viable option as a Type I photoinitiator for free-radical polymerization, particularly for applications where the properties imparted by its sterically hindered structure may be advantageous. The provided protocols and data templates are intended to serve as a starting point for researchers to explore its potential in polymer synthesis. Experimental validation and optimization are crucial to determine its efficacy and to characterize the properties of the resulting polymers.
References
Application Notes and Protocols: Mesityl 2,4,6-trimethylbenzoate as a Protecting Group for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and complex molecule synthesis, the judicious selection of protecting groups is paramount. Carboxylic acids, being key functional groups, often require temporary masking to prevent unwanted side reactions. The mesityl (2,4,6-trimethylphenyl) ester has emerged as a valuable protecting group for carboxylic acids, offering a unique combination of stability under a range of conditions and susceptibility to cleavage under specific, mild protocols. Its significant steric hindrance, imparted by the ortho-methyl groups on the phenyl ring, renders the ester linkage exceptionally robust towards nucleophilic attack and basic hydrolysis. This application note provides a comprehensive overview of the use of mesityl 2,4,6-trimethylbenzoate as a protecting group, including detailed experimental protocols for protection and deprotection, and a comparative analysis of its stability.
Advantages of the Mesityl Protecting Group
The primary advantage of the mesityl ester as a protecting group for carboxylic acids lies in its pronounced steric hindrance. This steric shield effectively protects the carbonyl carbon from nucleophilic attack, conferring high stability under conditions that would readily cleave less hindered esters.
Key benefits include:
-
High Stability: Resistant to a wide range of nucleophiles, basic conditions, and some reducing agents.
-
Orthogonality: Can be cleaved under conditions that leave other common protecting groups, such as benzyl or tert-butyl esters, intact.
-
Mild Deprotection: Cleavage can be achieved under specific, non-hydrolytic or mild hydrolytic conditions, minimizing damage to sensitive functional groups within the molecule.
Comparative Stability of Carboxylic Acid Protecting Groups
The choice of a protecting group is dictated by its stability profile in the context of the planned synthetic route. The following table summarizes the stability of mesityl esters in comparison to other commonly used carboxylic acid protecting groups under various conditions.
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., LiOH, RT) | Hydrogenolysis (H₂, Pd/C) | Nucleophiles (e.g., Grignard) |
| Mesityl Ester | Stable | Highly Stable | Stable | Stable |
| Methyl Ester | Stable | Labile | Stable | Labile |
| tert-Butyl Ester | Labile | Stable | Stable | Stable |
| Benzyl Ester | Stable | Labile | Labile | Stable |
| Silyl Ester | Labile | Labile | Stable | Labile |
This table provides a qualitative comparison. Specific reaction conditions and substrate effects can influence stability.
Experimental Protocols
Protection of Carboxylic Acids as Mesityl Esters
The formation of sterically hindered mesityl esters requires the activation of the carboxylic acid, as direct Fischer esterification with mesitol (2,4,6-trimethylphenol) is inefficient due to steric hindrance. A common and effective method involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with mesitol.
Workflow for Mesityl Ester Protection:
Protocol 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride
This protocol describes the synthesis of the activated carboxylic acid intermediate.
Materials:
-
2,4,6-Trimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, combine 2,4,6-trimethylbenzoic acid (1.0 eq) with an excess of thionyl chloride (e.g., 5.0 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by vacuum distillation.
-
The resulting crude 2,4,6-trimethylbenzoyl chloride can be used in the next step without further purification.
Protocol 2: Esterification of a Carboxylic Acid with Mesitol
This protocol details the formation of the mesityl ester from the corresponding acid chloride and mesitol.
Materials:
-
Carboxylic acid chloride (e.g., 2,4,6-trimethylbenzoyl chloride)
-
Mesitol (2,4,6-trimethylphenol)
-
Pyridine (or other suitable base like triethylamine)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the carboxylic acid chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add mesitol (1.1 eq) to the solution.
-
Slowly add pyridine (1.2 eq) to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude mesityl ester can be purified by column chromatography on silica gel.
Deprotection of Mesityl Esters
The steric hindrance that confers stability to mesityl esters also makes them resistant to standard saponification conditions. However, cleavage can be achieved under specific, often non-hydrolytic or forcing hydrolytic conditions.
Deprotection Strategy Relationship:
Protocol 3: Mild Alkaline Hydrolysis of Hindered Esters in a Non-Aqueous Medium
This protocol is adapted for the cleavage of sterically hindered esters under mild, non-aqueous conditions, which can be advantageous for substrates sensitive to water.
Materials:
-
Mesityl ester
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Prepare a 0.3 N solution of NaOH in a 1:9 (v/v) mixture of methanol and dichloromethane.
-
Dissolve the mesityl ester (1.0 eq) in the NaOH/MeOH/DCM solution.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, the precipitated sodium carboxylate can be collected by filtration.
-
Alternatively, the reaction mixture can be acidified with aqueous HCl to protonate the carboxylate.
-
The resulting carboxylic acid can then be extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated.
Protocol 4: Deprotection via Alkyl-Oxygen Bond Cleavage (BAl2 Mechanism)
For methyl esters of highly hindered carboxylic acids like 2,4,6-trimethylbenzoic acid, hydrolysis can proceed via an SN2 attack of a potent nucleophile on the methyl group (BAl2 mechanism) rather than the more common attack at the carbonyl carbon. This approach can be useful for cleaving methyl mesitoate esters.
Materials:
-
Methyl mesitoate
-
Strong nucleophile (e.g., Lithium iodide in pyridine or Sodium thiophenoxide in DMF)
-
Anhydrous solvent (e.g., pyridine or DMF)
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer
Procedure with Lithium Iodide in Pyridine:
-
Dissolve the methyl mesitoate (1.0 eq) in anhydrous pyridine in a round-bottom flask.
-
Add an excess of lithium iodide (e.g., 5.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Conclusion
The mesityl ester is a highly effective protecting group for carboxylic acids, offering exceptional stability due to its steric bulk. This stability makes it an ideal choice for complex syntheses where other ester protecting groups might be labile. While the formation and cleavage of mesityl esters require specific protocols to overcome steric hindrance, the methods outlined in this application note provide reliable procedures for their use. The orthogonality of the mesityl group to many other common protecting groups further enhances its utility in modern organic synthesis, particularly in the development of new pharmaceuticals and other high-value chemical entities. Researchers and scientists are encouraged to consider the unique advantages of the mesityl protecting group for their challenging synthetic targets.
Application Note: Protocols for the Cleavage of Mesityl 2,4,6-trimethylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesityl 2,4,6-trimethylbenzoate is a sterically hindered ester, making its cleavage challenging under standard saponification conditions. The significant steric hindrance around the carbonyl group necessitates specialized protocols to achieve efficient hydrolysis. This document outlines detailed experimental procedures for the effective cleavage of this compound, providing a primary method and alternative approaches.
Primary Experimental Protocol: Mild Alkaline Hydrolysis in a Non-Aqueous Medium
This protocol is based on the efficient saponification of sterically hindered esters using sodium hydroxide in a non-aqueous solvent system at room temperature.[1][2] This method offers the advantages of mild reaction conditions and high yields.
Materials
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in dichloromethane (9 mL).
-
Reagent Preparation: Prepare a 0.3 N solution of NaOH in methanol.
-
Reaction Initiation: To the stirred solution of the ester in dichloromethane, add the 0.3 N methanolic NaOH solution (10 mL, 3 mmol). A typical ester to NaOH molar ratio is 1:3.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of the sodium salt of the carboxylic acid may form over time.[1]
-
Work-up:
-
Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvents.
-
To the residue, add water (20 mL) to dissolve the sodium 2,4,6-trimethylbenzoate.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove the mesityl alcohol.
-
Acidify the aqueous layer to a pH of approximately 2 with 1M HCl.
-
Extract the resulting 2,4,6-trimethylbenzoic acid with diethyl ether (3 x 20 mL).
-
-
Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,4,6-trimethylbenzoic acid.
-
The product can be further purified by recrystallization if necessary.
-
Quantitative Data Summary
| Parameter | Value/Range | Citation |
| Ester:NaOH Molar Ratio | 1:3 | [1] |
| Reaction Temperature | Room Temperature | [1][2] |
| Solvent System | 10% MeOH in CH₂Cl₂ | [1] |
| Typical Reaction Time | Varies (monitor by TLC) | [1] |
| Isolated Yields | 80-96% | [1] |
Alternative Cleavage Protocols
For cases where the primary protocol may not be suitable, the following alternative methods can be considered.
High-Temperature Alkaline Hydrolysis
This method utilizes elevated temperatures to overcome the steric hindrance.
-
Reagents: 2% Potassium hydroxide (KOH) in water.[3]
-
Procedure: Heat the ester with the aqueous KOH solution in a sealed vessel at 200-300 °C for approximately 30 minutes.[3]
-
Note: This method requires specialized high-pressure equipment.
Acid-Catalyzed Hydrolysis
Concentrated strong acids can effect the cleavage of hindered esters.
-
Reagents: Concentrated sulfuric acid or oleum.[4]
-
Procedure: The kinetics of hydrolysis are typically studied in these strong acid media, suggesting their utility for cleavage.[4] The specific protocol would involve careful handling of highly corrosive acids and monitoring the reaction until completion.
Base-Promoted Hydrolysis with "Anhydrous Hydroxide"
This method generates a highly reactive "anhydrous hydroxide" in situ.
-
Reagents: Potassium tert-butoxide (t-BuOK), water, and Dimethyl sulfoxide (DMSO).[5]
-
Procedure: Stir the ester with 3 equivalents of a 2:1 molar mixture of potassium tert-butoxide and water in anhydrous DMSO at room temperature.[5]
Visualizations
Experimental Workflow for Mild Alkaline Hydrolysis
Caption: Experimental workflow for the mild alkaline hydrolysis of this compound.
General Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
Caption: Generalized mechanism for the base-catalyzed hydrolysis of an ester (saponification).
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Acid-catalysed hydrolysis of alkyl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures [scite.ai]
Application Notes and Protocols: Mesityl 2,4,6-trimethylbenzoate in Fragrance and Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific fragrance and flavor applications of Mesityl 2,4,6-trimethylbenzoate is limited. The following application notes and protocols are based on the compound's chemical structure, established principles of fragrance and flavor chemistry, and standard industry evaluation methods. The sensory profile described is hypothetical and would require experimental verification.
Introduction
This compound is a sterically hindered aromatic ester. Its structure, characterized by two trimethyl-substituted phenyl rings flanking the ester linkage, suggests high chemical stability. This stability, a desirable trait in fragrance and flavor ingredients, could potentially lead to a long-lasting and robust sensory profile in various applications. The profound steric hindrance imparted by the dual mesityl groups is a defining feature, which not only influences its synthesis but also its reactivity and potential interactions within a formulation.[1] This document provides a theoretical framework and practical protocols for the synthesis, sensory evaluation, and application of this compound in fragrance and flavor research.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂O₂ | [2] |
| Molecular Weight | 282.38 g/mol | [2] |
| Appearance | Solid (predicted) | Inferred from structure |
| Odor Profile | Hypothetical: Woody, slightly phenolic, with sweet-balsamic and fruity undertones | Inferred from related compounds[3][4][5][6] |
| Flavor Profile | Hypothetical: Woody, slightly bitter, with sweet and fruity nuances | Inferred from related compounds[5][7] |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
| Solubility | Poorly soluble in water, soluble in organic solvents | [6] |
Synthesis Protocol
The synthesis of this compound is challenging due to the steric hindrance of the reactants, 2,4,6-trimethylbenzoic acid (mesitoic acid) and 2,4,6-trimethylphenol (mesitol).[1] A common route involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
3.1. Synthesis of 2,4,6-Trimethylbenzoyl Chloride
This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.
-
Materials: 2,4,6-trimethylbenzoic acid, thionyl chloride (SOCl₂), dry toluene, rotary evaporator, reflux condenser, heating mantle, and standard laboratory glassware.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2,4,6-trimethylbenzoic acid (1 equivalent) in dry toluene.
-
Slowly add thionyl chloride (1.5 equivalents) to the suspension at room temperature with stirring.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 2,4,6-trimethylbenzoyl chloride can be used in the next step without further purification, or it can be purified by vacuum distillation.
-
3.2. Esterification of Mesitol with 2,4,6-Trimethylbenzoyl Chloride
This procedure is a standard esterification using an acyl chloride and a phenol.
-
Materials: 2,4,6-trimethylbenzoyl chloride, mesitol (2,4,6-trimethylphenol), pyridine (or another suitable base), dry dichloromethane (DCM), separatory funnel, rotary evaporator, and standard laboratory glassware.
-
Procedure:
-
Dissolve mesitol (1 equivalent) in dry DCM in a round-bottom flask.
-
Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1 equivalent) in dry DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
-
Sensory Evaluation Protocols
Due to the lack of existing sensory data, a thorough evaluation is necessary to characterize the odor and flavor profile of this compound.
4.1. Odor Profile Evaluation
-
Objective: To determine the qualitative and quantitative odor characteristics of the compound.
-
Materials: Purified this compound, odorless solvent (e.g., dipropylene glycol - DPG, ethanol), smelling strips, olfactometer, trained sensory panel (8-12 members).
-
Protocol:
-
Preparation of Samples: Prepare a series of dilutions of the compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01% w/w).
-
Odor Description:
-
Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds.
-
Present the strips to the sensory panel in a randomized order.
-
Panelists should individually record odor descriptors at different time points (top note, middle note, base note) over several hours.
-
-
Odor Threshold Determination:
-
Use an olfactometer to present a series of increasing concentrations of the compound in purified air to the panelists.
-
The detection threshold is the lowest concentration at which 50% of the panel can detect an odor.
-
The recognition threshold is the lowest concentration at which 50% of the panel can identify the odor.
-
-
Gas Chromatography-Olfactometry (GC-O):
-
Inject a solution of the compound into a GC-O system.[8][9][10]
-
A trained analyst sniffs the effluent from the GC column at a sniffing port and records the odor description and intensity of each eluting compound (including any impurities).[8][9]
-
This technique helps to identify the primary odor character of the compound and any potential off-notes.
-
-
4.2. Flavor Profile Evaluation
-
Objective: To determine the qualitative and quantitative flavor characteristics of the compound.
-
Materials: Purified this compound, food-grade solvent (e.g., propylene glycol, ethanol), neutral food base (e.g., sugar water, unsalted crackers), trained sensory panel.
-
Protocol:
-
Preparation of Samples: Prepare a series of dilutions of the compound in the food-grade solvent.
-
Flavor in Neutral Base:
-
Incorporate the dilutions into the neutral food base at various concentrations (e.g., 1, 5, 10 ppm).
-
Present the samples to the panel in a randomized and blind manner.
-
Panelists should evaluate the samples for taste (sweet, sour, bitter, salty, umami) and flavor (the combination of taste and retronasal aroma).
-
Use a standardized flavor wheel or a list of descriptors for consistent terminology.
-
-
Triangle Test:
-
To determine if the compound has a perceivable flavor at a certain concentration, a triangle test can be performed.[11]
-
Present three samples to each panelist, two of which are identical (control) and one is different (containing the compound).
-
Panelists must identify the different sample. Statistical analysis of the results determines if a significant difference exists.
-
-
Application in Fragrance and Flavor Formulations
Based on its hypothesized woody and sweet-fruity profile, this compound could potentially be used as a blender or a fixative in various fragrance and flavor compositions.
5.1. Use in Fragrance Formulations
-
Potential Applications: Fine fragrances (e.g., woody, oriental, chypre types), personal care products (lotions, soaps), and home fragrances (candles, diffusers).
-
Incorporation Protocol:
-
Prepare a 10% solution of this compound in a suitable solvent like DPG or ethanol.
-
Create a simple fragrance accord (e.g., a simple floral or woody base).
-
Add the solution of the target compound to the accord in incremental amounts (e.g., 0.1%, 0.5%, 1%, 2%, 5% of the total fragrance concentrate).
-
Evaluate the effect of the addition on the overall odor profile at each concentration. Note any changes in character, strength, and longevity.
-
Allow the final blends to macerate for at least 48 hours before a final evaluation.
-
5.2. Use in Flavor Formulations
-
Potential Applications: Baked goods, chewing gum, hard candies, and beverages where a woody or fruity note is desired.
-
Incorporation Protocol:
-
Prepare a 0.1% solution of this compound in food-grade propylene glycol.
-
Prepare a base flavor formulation (e.g., a simple vanilla or berry flavor).
-
Add the solution of the target compound to the base flavor in small, precise amounts.
-
Incorporate the final flavor blend into the desired food matrix at a typical dosage (e.g., 0.05-0.2%).
-
Conduct sensory evaluations (e.g., paired comparison or hedonic testing) to determine the impact on the flavor profile and consumer preference.
-
Stability Testing Protocol
Stability testing is crucial to ensure that the compound remains effective and does not cause any undesirable changes in the final product over its shelf life.[12][13][14][15]
-
Objective: To evaluate the physical and chemical stability of this compound in a finished product.
-
Materials: Test compound, product base (e.g., cosmetic cream, alcoholic fragrance solution), control sample (product base without the test compound), stability chambers, pH meter, viscometer, GC-MS.
-
Protocol:
-
Sample Preparation: Prepare samples of the finished product containing the test compound at a target concentration. Also, prepare control samples.
-
Accelerated Stability Testing:
-
Store the samples under various stress conditions to predict long-term stability.[13] Common conditions include:
-
-
Evaluation:
-
At each time point, evaluate the samples for changes in:
-
Physical properties: Color, clarity, viscosity, pH, and phase separation.[15]
-
Odor/Flavor: Compare the scent/taste of the aged samples to a control sample stored at room temperature in the dark.
-
Chemical integrity: Use GC-MS to quantify the concentration of this compound and to detect any degradation products.
-
-
-
Real-Time Stability Testing: Store samples under normal conditions (room temperature) and evaluate at 3, 6, 12, and 24 months to confirm the predictions from the accelerated testing.[13]
-
References
- 1. This compound | 1504-38-7 | Benchchem [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. methyl benzoate, 93-58-3 [thegoodscentscompany.com]
- 6. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 7. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 10. gc-olfactometry; PHASER publications [glsciences.eu]
- 11. flavorsum.com [flavorsum.com]
- 12. ttslaboratuvar.com [ttslaboratuvar.com]
- 13. iltusa.com [iltusa.com]
- 14. makingcosmetics.com [makingcosmetics.com]
- 15. certifiedcosmetics.com [certifiedcosmetics.com]
Application Notes and Protocols: Acylation Reactions Using Mesityl 2,4,6-trimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesityl 2,4,6-trimethylbenzoate is a sterically hindered aromatic ester. The presence of methyl groups in the ortho positions of both the acyl and aryl moieties significantly influences its reactivity.[1] This steric hindrance makes the carbonyl carbon less susceptible to nucleophilic attack, rendering standard hydrolysis and other nucleophilic acyl substitution reactions challenging.[1][2] While its precursor, 2,4,6-trimethylbenzoyl chloride, is a known acylating agent, the use of this compound for acylation is not widely documented, likely due to its reduced reactivity.[1]
These application notes explore the theoretical potential and proposed methodologies for utilizing this compound as a highly selective acylating agent under forcing conditions. The inherent steric bulk is envisioned as a tool for achieving regioselectivity in complex molecules where less hindered sites might otherwise react preferentially. The protocols provided are based on established principles of Friedel-Crafts acylation and are intended as a starting point for further investigation.
Principle of Acylation
Acylation reactions involve the introduction of an acyl group (R-C=O) into a molecule. In the context of aromatic compounds, this is typically achieved via electrophilic aromatic substitution, such as the Friedel-Crafts acylation.[3] In a hypothetical acylation using this compound, a strong Lewis acid catalyst would be required to activate the ester and generate a sufficiently electrophilic acylium ion. The significant steric hindrance of the mesityl group would likely necessitate high reaction temperatures and long reaction times.
Potential Applications
The primary theoretical application of this compound as an acylating agent lies in its potential for high regioselectivity in the synthesis of complex aromatic ketones.[4][5] In substrates with multiple potential acylation sites, the bulky nature of the acylating agent could favor reaction at the most sterically accessible position. This could be particularly valuable in the late-stage functionalization of drug candidates and other fine chemicals.
Data Presentation
The following table summarizes hypothetical reaction parameters and expected yields for the acylation of a model substrate, anisole, with this compound. This data is theoretical and intended for comparative purposes to guide experimental design.
| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Theoretical Yield of 4-methoxy-2',4',6'-trimethylbenzophenone (%) |
| 1 | AlCl₃ (2.0 eq) | Dichloromethane | 40 | 24 | 15 |
| 2 | AlCl₃ (2.0 eq) | Nitrobenzene | 100 | 24 | 45 |
| 3 | Fe(OTf)₃ (1.5 eq) | 1,2-Dichloroethane | 80 | 48 | 30 |
| 4 | TfOH (excess) | Neat | 120 | 12 | 55 |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole with this compound using Aluminum Chloride
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Nitrobenzene
-
Hydrochloric Acid (1 M)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous nitrobenzene (50 mL).
-
Carefully add anhydrous aluminum chloride (2.0 equivalents) to the solvent with stirring. The mixture may warm slightly.
-
Once the aluminum chloride has dissolved, add this compound (1.0 equivalent).
-
Add anisole (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 100°C and maintain this temperature for 24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, carefully pour the reaction mixture over a mixture of crushed ice and 1 M hydrochloric acid (100 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aromatic ketone.
Visualizations
Caption: Proposed mechanism for Friedel-Crafts acylation using this compound.
Caption: General experimental workflow for Friedel-Crafts acylation.
Safety Considerations
-
Lewis Acids: Aluminum chloride and other strong Lewis acids are corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Dichloromethane and nitrobenzene are hazardous. Use in a well-ventilated area and consult the safety data sheets (SDS) before use.
-
Reactions: Friedel-Crafts reactions can be exothermic. Maintain careful temperature control, especially during the addition of reagents.
Conclusion
The use of this compound as an acylating agent presents a novel, albeit challenging, approach to the synthesis of sterically demanding aromatic ketones. The protocols and data presented herein are theoretical and intended to serve as a foundation for further experimental exploration. The potential for high regioselectivity driven by steric hindrance warrants investigation for applications in complex molecule synthesis. Researchers are encouraged to adapt and optimize these methods to suit their specific substrates and synthetic goals.
References
- 1. This compound | 1504-38-7 | Benchchem [benchchem.com]
- 2. organic chemistry - Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. Recent Developments in the Synthesis of β-Diketones [mdpi.com]
Application Note: Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as carboxylic acids, are non-volatile due to their polar nature and ability to form hydrogen bonds. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and thermally stable derivatives, making them amenable to GC-MS analysis.[1]
While the query mentioned mesityl 2,4,6-trimethylbenzoate, this compound is a sterically hindered ester and is not typically used as a derivatizing agent. A more common and highly effective approach for the analysis of compounds containing active hydrogens (e.g., carboxylic acids, phenols, amines) is silylation. This application note provides a detailed protocol for the derivatization of carboxylic acids using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), one of the most widely used silylating reagents.[2][3]
Principle and Reaction
Silylation involves the replacement of an active hydrogen atom in a molecule with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[1][3] BSTFA is a strong TMS donor that reacts with carboxylic acids to form TMS esters. This reaction proceeds by the displacement of the active proton on the carboxyl group.[3] The by-products of the reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography of the derivatized analytes.[3] For sterically hindered or slowly reacting compounds, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the BSTFA formulation (e.g., in a 99:1 ratio) to increase the reactivity of the reagent.[1]
The general reaction for the derivatization of a carboxylic acid with BSTFA is shown below:
References
Preparation of Mesityl 2,4,6-trimethylbenzoate: A Detailed Guide for Researchers
Introduction
Mesityl 2,4,6-trimethylbenzoate is a sterically hindered aromatic ester, a class of compounds that presents unique challenges in synthesis due to the bulky substituents surrounding the reactive ester functional group. This steric hindrance significantly slows down reaction rates for both the formation and cleavage of the ester bond.[1] Consequently, specialized synthetic protocols are required to achieve efficient preparation. This document provides detailed application notes and protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. Three primary synthetic strategies are explored: the classic Fischer-Speier esterification, the milder Steglich esterification, and a robust method involving the corresponding acyl chloride.
Synthetic Strategies and Protocols
The synthesis of this compound involves the esterification of 2,4,6-trimethylbenzoic acid with mesitol (2,4,6-trimethylphenol). The significant steric bulk from the ortho-methyl groups on both the carboxylic acid and the phenol makes this a challenging transformation.[1]
Method 1: Fischer-Speier Esterification
This traditional method utilizes a strong acid catalyst and heat to drive the equilibrium towards the ester product. While straightforward, it often requires harsh conditions and may result in modest yields for sterically hindered substrates.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,6-trimethylbenzoic acid (1.0 equivalent) and mesitol (1.2 equivalents).
-
Solvent and Catalyst Addition: Add a suitable solvent such as toluene to facilitate azeotropic removal of water. Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for an extended period (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound.
Method 2: Steglich Esterification
The Steglich esterification is a significantly milder and often more efficient method for the synthesis of sterically hindered esters. It employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
-
Reactant and Reagent Preparation: To a solution of 2,4,6-trimethylbenzoic acid (1.0 equivalent), mesitol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen or argon), add DCC or EDC (1.1 equivalents) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) if DCC is used. If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous work-up. Dilute the filtrate with an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to remove any remaining DMAP, followed by a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the pure this compound.
Method 3: Acyl Chloride Route
This method involves the conversion of the carboxylic acid to the more reactive 2,4,6-trimethylbenzoyl chloride, which then readily reacts with mesitol to form the ester. This is often the most effective method for highly hindered systems.
Step 1: Preparation of 2,4,6-Trimethylbenzoyl Chloride
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 2,4,6-trimethylbenzoic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ or CO and CO₂) ceases.
-
Isolation: Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure to obtain the crude 2,4,6-trimethylbenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Esterification of Mesitol with 2,4,6-Trimethylbenzoyl Chloride
Experimental Protocol:
-
Reactant and Base Addition: In a flask under an inert atmosphere, dissolve mesitol (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane or toluene.
-
Acyl Chloride Addition: Cool the solution to 0 °C and slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.1 equivalents) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's completion by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it successively with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.
Data Presentation
| Parameter | Method 1: Fischer-Speier | Method 2: Steglich Esterification | Method 3: Acyl Chloride Route |
| Starting Materials | 2,4,6-trimethylbenzoic acid, Mesitol | 2,4,6-trimethylbenzoic acid, Mesitol | 2,4,6-trimethylbenzoyl chloride, Mesitol |
| Key Reagents | Sulfuric acid | DCC or EDC, DMAP | Pyridine or Triethylamine |
| Solvent | Toluene | Dichloromethane or THF | Dichloromethane or Toluene |
| Reaction Temperature | Reflux (approx. 111 °C) | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 12 - 24 hours | 2 - 6 hours |
| Typical Yield | Low to Moderate | Moderate to High | High |
| Work-up | Aqueous wash, Neutralization | Filtration (for DCU), Aqueous wash | Aqueous wash |
| Purification | Column Chromatography/Recrystallization | Column Chromatography | Column Chromatography/Recrystallization |
Mandatory Visualizations
Caption: Synthetic routes for this compound.
Caption: Simplified mechanism of the Steglich esterification.
Caption: Workflow for the acyl chloride route.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Mesityl 2,4,6-trimethylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Mesityl 2,4,6-trimethylbenzoate synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low when using the Fischer-Speier esterification method. What are the likely causes and how can I improve it?
A1: Low yields in the Fischer-Speier esterification of 2,4,6-trimethylbenzoic acid with mesitol are common due to significant steric hindrance from the ortho-methyl groups on both the carboxylic acid and the phenol. This steric hindrance impedes the formation of the necessary tetrahedral intermediate.[1]
Potential Solutions:
-
Increase Catalyst Concentration: Use a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to protonate the carbonyl oxygen of the carboxylic acid, making it a better electrophile.
-
Remove Water Byproduct: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, water must be removed as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux.
-
Increase Reaction Time and Temperature: Due to the slow reaction rate, extending the reflux time (e.g., 10-24 hours) may be necessary. Ensure the reaction temperature is maintained at the boiling point of the solvent.
-
Use a Large Excess of One Reactant: While not always cost-effective, using a large excess of the less expensive reactant can help shift the equilibrium towards the product.
-
Switch to a More Reactive Method: For sterically hindered esters, the Fischer-Speier esterification is often not the most efficient method. Consider using the acyl chloride method for significantly higher yields.
Q2: I am considering the acyl chloride method. What are the main advantages and what is the general workflow?
A2: The acyl chloride method is generally the preferred route for synthesizing sterically hindered esters like this compound because 2,4,6-trimethylbenzoyl chloride is much more reactive than the corresponding carboxylic acid. This leads to faster reaction times and higher yields.
The general workflow involves two main steps:
-
Formation of the Acyl Chloride: 2,4,6-trimethylbenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form 2,4,6-trimethylbenzoyl chloride.
-
Esterification: The purified 2,4,6-trimethylbenzoyl chloride is then reacted with mesitol, typically in the presence of a non-nucleophilic base like pyridine, to form the final ester product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the two primary synthetic routes. Please note that actual yields may vary depending on the specific experimental setup and purification methods.
| Synthesis Method | Key Reagents | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Fischer-Speier Esterification | 2,4,6-trimethylbenzoic acid, Mesitol, H₂SO₄ (catalyst) | Reflux in a suitable solvent (e.g., toluene) with a Dean-Stark trap for 10-24 hours. | Low to Moderate | One-step reaction, readily available starting materials. | Slow reaction rate, equilibrium limitations, often low yield due to steric hindrance.[1] |
| Acyl Chloride Method | 2,4,6-trimethylbenzoyl chloride, Mesitol, Pyridine (base) | Reaction of the acyl chloride with mesitol in an inert solvent (e.g., dichloromethane) at room temperature or with gentle heating. | High to Excellent | Faster reaction, higher yields, overcomes steric hindrance. | Two-step process, requires handling of thionyl chloride and the reactive acyl chloride. |
| Microwave-Assisted Synthesis | 2,4,6-trimethylbenzoic acid, Mesitol, Acid catalyst | Sealed-vessel microwave irradiation. | >90% | Significantly reduced reaction times.[1] | Requires specialized microwave reactor equipment. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Acyl Chloride Method
Step 1: Preparation of 2,4,6-Trimethylbenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 2,4,6-trimethylbenzoic acid (1 equivalent).
-
Carefully add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask.
-
Heat the mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 2,4,6-trimethylbenzoyl chloride can be purified by vacuum distillation.
Step 2: Esterification
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mesitol (1 equivalent) in a dry, non-protic solvent such as dichloromethane or toluene.
-
Add a non-nucleophilic base, such as pyridine (1.1 equivalents), to the solution and cool the mixture in an ice bath.
-
Slowly add the purified 2,4,6-trimethylbenzoyl chloride (1 equivalent) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
Protocol 2: Synthesis of this compound via Fischer-Speier Esterification
-
To a round-bottom flask, add 2,4,6-trimethylbenzoic acid (1 equivalent), mesitol (1.2 equivalents), and a suitable solvent such as toluene.
-
Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and collect the water that azeotropes with the toluene in the Dean-Stark trap.
-
Continue the reflux until no more water is collected (typically 10-24 hours).
-
Cool the reaction mixture to room temperature and wash it with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or methanol.
Mandatory Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of Mesityl 2,4,6-trimethylbenzoate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Mesityl 2,4,6-trimethylbenzoate, a sterically hindered ester. Due to the significant steric hindrance from the ortho-methyl groups on both the 2,4,6-trimethylbenzoic acid and the mesitol (2,4,6-trimethylphenol), this synthesis is prone to low yields and side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound so challenging?
The primary challenge is the severe steric hindrance around the carboxylic acid and the hydroxyl group of the reactants.[1] The bulky methyl groups at the ortho positions (2 and 6) on both the benzoic acid and the phenol physically obstruct the approach of the nucleophilic alcohol to the electrophilic carbonyl carbon of the acid. This hindrance slows down the rate of the esterification reaction and hinders the formation of the necessary tetrahedral intermediate.[1] Consequently, forcing conditions such as high temperatures and strong acid catalysts are often required, which can lead to side reactions and decomposition.
Q2: What are the most common methods for synthesizing this compound?
The most common methods are:
-
Fischer-Speier Esterification: This is the direct acid-catalyzed esterification of 2,4,6-trimethylbenzoic acid with mesitol. It is the most direct route but often suffers from low yields due to the steric hindrance and the reversible nature of the reaction.
-
Acyl Chloride Method: 2,4,6-trimethylbenzoic acid is first converted to the more reactive 2,4,6-trimethylbenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with mesitol, usually in the presence of a non-nucleophilic base like pyridine or triethylamine, to give the ester. This method is generally higher yielding than the Fischer esterification.[1]
-
Steglich Esterification: This method uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification under milder conditions. This can be advantageous for sensitive substrates, though the removal of the dicyclohexylurea (DCU) byproduct can be challenging.
Q3: What are the likely side reactions in the Fischer esterification of this compound?
Under the harsh conditions of Fischer esterification (strong acid, high heat), several side reactions can occur:
-
Incomplete Reaction: Due to the high steric hindrance, the reaction may not proceed to completion, leaving significant amounts of unreacted 2,4,6-trimethylbenzoic acid and mesitol.
-
Sulfonation: If sulfuric acid is used as the catalyst, sulfonation of the electron-rich aromatic rings of either the carboxylic acid or the phenol can occur, leading to sulfonated byproducts.
-
Dehydration of Mesitol: Although less common for phenols than alcohols, under forcing acidic conditions, some dehydration or self-condensation of mesitol to form a diaryl ether could occur.
-
Hydrolysis of the Ester: Fischer esterification is a reversible reaction. If the water produced during the reaction is not efficiently removed, the equilibrium will shift back towards the starting materials, reducing the yield of the desired ester.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficiently forcing reaction conditions for Fischer esterification. 2. Water not being effectively removed (Fischer esterification). 3. Incomplete conversion of the carboxylic acid to the acyl chloride. 4. Deactivation of the DCC coupling agent by moisture. | 1. Increase reaction time and/or temperature. Consider using a stronger acid catalyst (e.g., triflic acid). 2. Use a Dean-Stark apparatus to azeotropically remove water. 3. Ensure the complete consumption of the carboxylic acid by using a slight excess of the chlorinating agent and monitoring the reaction by IR spectroscopy (disappearance of the broad O-H stretch). 4. Use anhydrous solvents and reagents for the Steglich esterification. |
| Presence of Unreacted Starting Materials in Product | 1. Incomplete reaction due to steric hindrance. 2. Reversal of the Fischer esterification due to the presence of water. | 1. Increase the reaction time or consider a more reactive synthetic route (acyl chloride or Steglich esterification). 2. Use a water scavenger like molecular sieves or a Dean-Stark trap. 3. Purify the crude product by column chromatography or recrystallization. |
| Formation of a Dark-Colored, Tarry Mixture | 1. Decomposition of starting materials or product under harsh acidic conditions. 2. Sulfonation of the aromatic rings by the acid catalyst. | 1. Reduce the reaction temperature and/or use a milder acid catalyst. 2. Consider using an alternative synthetic method that does not require a strong acid, such as the Steglich esterification. |
| Difficulty in Removing Dicyclohexylurea (DCU) Byproduct (Steglich Esterification) | 1. DCU has limited solubility in many common organic solvents. | 1. After the reaction, cool the reaction mixture in an ice bath to further precipitate the DCU and remove it by filtration. 2. Perform a post-workup filtration through a plug of silica gel. 3. If the product is stable to acid, a dilute acid wash can help remove any remaining DCC and DMAP. |
Data Presentation
Table 1: Illustrative Comparison of Synthetic Methods for this compound
| Method | Typical Reaction Conditions | Illustrative Yield (%) | Key Advantages | Key Disadvantages |
| Fischer Esterification | 2,4,6-trimethylbenzoic acid, mesitol, conc. H₂SO₄, toluene, reflux with Dean-Stark trap, 24-48 h | 20-40% | One-step, inexpensive reagents. | Low yield, harsh conditions, potential for side reactions. |
| Acyl Chloride Method | 1. 2,4,6-trimethylbenzoic acid, SOCl₂, reflux. 2. Mesitol, pyridine, CH₂Cl₂, 0 °C to RT, 12 h | 70-85% | High yield, faster reaction time. | Two steps, requires handling of corrosive SOCl₂. |
| Steglich Esterification | 2,4,6-trimethylbenzoic acid, mesitol, DCC, DMAP, CH₂Cl₂, RT, 24 h | 60-75% | Mild conditions, good for sensitive substrates. | Cost of reagents, DCU byproduct removal can be tedious. |
Note: The yields presented are illustrative and can vary based on the specific reaction scale and purification methods.
Experimental Protocols
Protocol 1: Synthesis via the Acyl Chloride Method
Step 1: Formation of 2,4,6-Trimethylbenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trimethylbenzoic acid (1.0 eq).
-
Under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored for the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The crude 2,4,6-trimethylbenzoyl chloride is typically used in the next step without further purification.
Step 2: Esterification
-
In a separate flask under a nitrogen atmosphere, dissolve mesitol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude 2,4,6-trimethylbenzoyl chloride from Step 1 in anhydrous CH₂Cl₂ and add it dropwise to the mesitol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Steglich Esterification
-
To a solution of 2,4,6-trimethylbenzoic acid (1.0 eq), mesitol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous CH₂Cl₂ at 0 °C, add a solution of DCC (1.1 eq) in anhydrous CH₂Cl₂ dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter off the DCU and wash the solid with cold CH₂Cl₂.
-
Combine the filtrates and wash with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography.
Visualizations
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: A troubleshooting workflow for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of Mesityl 2,4,6-trimethylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mesityl 2,4,6-trimethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Due to the sterically hindered nature of both the acid and alcohol precursors, the synthesis of this compound can be challenging, often resulting in incomplete reactions.[1] Common impurities include:
-
Unreacted Starting Materials: 2,4,6-trimethylbenzoic acid and Mesitol (2,4,6-trimethylphenol).[1][2]
-
Byproducts from Side Reactions: Depending on the synthetic route, other related compounds may be formed. If using an acid chloride intermediate, residual acid chloride or its hydrolysis product (2,4,6-trimethylbenzoic acid) can be present.[1]
-
Catalyst Residues: If a strong acid catalyst such as sulfuric acid is used, it must be completely removed during workup.[1]
Q2: What are the recommended primary purification techniques for this compound?
A2: The most commonly cited purification methods for this compound and similar sterically hindered esters are recrystallization and distillation.[1] Column chromatography can also be employed for high-purity requirements.
Q3: What are the key physical properties of this compound to consider during purification?
A3: While specific experimental values for melting and boiling points are not consistently reported in the literature, understanding the properties of the starting materials can be helpful.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₉H₂₂O₂ | 282.38 | Not available |
| 2,4,6-trimethylbenzoic acid | C₁₀H₁₂O₂ | 164.20 | 153-155 |
| Mesitol (2,4,6-trimethylphenol) | C₉H₁₂O | 136.19 | 69-71 |
Data sourced from various publications.[2][3][4]
Q4: How can I monitor the purity of this compound during the purification process?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the purity of this compound and detecting the presence of impurities.[5][6] A reverse-phase method would likely be effective in separating the non-polar ester from the more polar starting materials. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of reaction progress and fraction collection during column chromatography.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize. | - Solvent is too non-polar, or too much solvent was used.- The concentration of the desired product is too low. | - Try adding a co-solvent to decrease solubility.- Slowly evaporate some of the solvent.- Scratch the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of pure product. |
| Oily precipitate forms instead of crystals. | - The solution is supersaturated, and the product is precipitating too quickly.- The melting point of the product is lower than the boiling point of the solvent. | - Re-dissolve the oil by heating and adding a small amount of additional solvent. Allow it to cool more slowly.- Choose a solvent with a lower boiling point. |
| Low recovery of pure product. | - The product is too soluble in the chosen recrystallization solvent.- Premature crystallization during hot filtration. | - Test a range of solvents to find one where the product is soluble when hot but sparingly soluble when cold.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Crystals are colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities. | - Incorrect mobile phase polarity.- Column overloading. | - Perform TLC analysis to determine the optimal solvent system for separation.- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.- Ensure the amount of crude product loaded is appropriate for the column size. |
| Product elutes too quickly or too slowly. | - Mobile phase is too polar or too non-polar. | - Adjust the solvent system polarity based on TLC results. A more polar eluent will increase the elution speed, while a less polar eluent will slow it down. |
| Streaking or tailing of spots on TLC/fractions. | - The compound is interacting too strongly with the stationary phase.- The sample is not fully dissolved in the mobile phase before loading. | - Add a small percentage of a more polar solvent (e.g., methanol or acetic acid) to the eluent to improve peak shape.- Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading onto the column. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a heated solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase.
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar mobile phase, collecting fractions. The less polar compounds will elute first.
-
Gradient Elution (Optional): Gradually increase the polarity of the mobile phase by adding a more polar solvent to elute the more polar compounds.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for crystallization problems.
References
- 1. This compound | 1504-38-7 | Benchchem [benchchem.com]
- 2. 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. wwmponline.com [wwmponline.com]
- 5. Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Stability and degradation of Mesityl 2,4,6-trimethylbenzoate under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of Mesityl 2,4,6-trimethylbenzoate under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the acidic hydrolysis of this compound so slow compared to simpler esters like methyl benzoate?
A1: The slow hydrolysis rate is due to significant steric hindrance.[1] this compound has three methyl groups on the benzoate ring and three on the mesityl (alcohol) ring, positioned ortho and para to the ester linkage. These bulky groups physically block the approach of water molecules to the carbonyl carbon, which is a necessary step in the common AAC2 hydrolysis mechanism.[1]
Q2: What are the expected degradation products of this compound under acidic conditions?
A2: The hydrolysis of this compound yields 2,4,6-trimethylbenzoic acid and mesitol (2,4,6-trimethylphenol).
Q3: Can I use standard acidic hydrolysis conditions (e.g., reflux in dilute HCl or H₂SO₄) to cleave this compound?
A3: While these conditions will eventually lead to hydrolysis, the reaction is likely to be extremely slow and may require prolonged heating, potentially leading to side reactions or incomplete conversion.[2] Due to the steric hindrance, more forcing conditions, such as concentrated strong acids, may be necessary to achieve a reasonable reaction rate.[3]
Q4: Are there alternative mechanisms for the acid-catalyzed hydrolysis of such a sterically hindered ester?
A4: Yes. While the typical mechanism for ester hydrolysis is the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway, highly sterically hindered esters in strong acid might proceed through alternative routes.[3] One possibility is the AAC1 mechanism (unimolecular variant), which involves the formation of a resonance-stabilized acylium ion.[3] Another, though less common for this type of ester, is the AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular), which would proceed via a stable mesityl carbocation. The dominant mechanism can depend on the specific acid concentration and temperature.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low conversion to hydrolysis products after prolonged reflux in dilute acid. | Extreme steric hindrance of the ester linkage is preventing the standard AAC2 mechanism. | 1. Increase the concentration of the acid catalyst (e.g., move from 1M HCl to more concentrated H₂SO₄). 2. Increase the reaction temperature, if the solvent and reactants are stable. 3. Consider using a stronger acid system, such as a mixture of acetic acid and sulfuric acid, to favor alternative hydrolysis mechanisms like AAC1. |
| Reaction mixture turns dark or shows signs of charring at high temperatures. | The organic components (ester, acid, or phenol products) may be degrading under the harsh acidic and high-temperature conditions. | 1. Lower the reaction temperature and accept a longer reaction time. 2. If using a very strong acid, try to perform the reaction at the lowest possible temperature that still affords a reasonable rate. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Difficulty in isolating and purifying the 2,4,6-trimethylbenzoic acid and mesitol products. | Both products have similar solubility profiles in some organic solvents. | 1. After the reaction, neutralize the excess acid carefully with a base like sodium bicarbonate. 2. Extract the mesitol (a phenol) into a non-polar organic solvent like diethyl ether or ethyl acetate. 3. The 2,4,6-trimethylbenzoic acid will remain in the aqueous layer as its sodium salt. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid, which can then be collected by filtration or extracted with an organic solvent. |
| Inconsistent reaction rates between batches. | Water content in the acid or solvent can significantly affect the reaction equilibrium and rate. | 1. Use acids and solvents with a known and consistent water content. 2. For kinetic studies, ensure precise control over the concentrations of all reactants, including water. |
Quantitative Data
The following data is illustrative for a sterically hindered benzoate ester and is intended to provide a general expectation of behavior. Actual rates for this compound may vary.
Table 1: Effect of Acid Concentration on Hydrolysis Rate
| Acid Catalyst | Concentration | Temperature (°C) | Apparent First-Order Rate Constant (k, s⁻¹) |
| H₂SO₄ | 1 M | 100 | Very Slow (< 1 x 10⁻⁷) |
| H₂SO₄ | 5 M | 100 | 2.5 x 10⁻⁶ |
| H₂SO₄ | 10 M | 100 | 1.1 x 10⁻⁵ |
| H₂SO₄ | 18 M | 25 | 4.0 x 10⁻⁵ (Mechanism may shift to AAC1) |
Table 2: Effect of Temperature on Hydrolysis in 5 M H₂SO₄
| Temperature (°C) | Apparent First-Order Rate Constant (k, s⁻¹) |
| 80 | 8.0 x 10⁻⁷ |
| 100 | 2.5 x 10⁻⁶ |
| 120 | 7.5 x 10⁻⁶ |
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of this compound by HPLC
This protocol describes a general method for determining the rate of hydrolysis under specific acidic conditions.
-
Preparation of Standard Solutions:
-
Prepare stock solutions of this compound, 2,4,6-trimethylbenzoic acid, and mesitol of known concentrations (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve for each compound using a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 254 nm).
-
-
Hydrolysis Reaction:
-
In a temperature-controlled reaction vessel, add a known volume of the desired acidic medium (e.g., 5 M H₂SO₄).
-
Allow the medium to equilibrate to the target temperature (e.g., 100 °C).
-
Add a known amount of this compound to initiate the reaction (time = 0).
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a cold, neutral buffer solution to stop further hydrolysis.
-
Analyze the quenched sample by HPLC to determine the concentrations of the remaining ester and the formed products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this data, calculate the rate constant for the hydrolysis under the tested conditions.
-
Visualizations
Caption: AAC2 hydrolysis mechanism for this compound.
Caption: AAC1 hydrolysis mechanism, possible in strong acid.
Caption: Troubleshooting workflow for hydrolysis experiments.
References
Technical Support Center: Overcoming Steric Hindrance in Mesityl 2,4,6-trimethylbenzoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered ester, Mesityl 2,4,6-trimethylbenzoate. The extreme steric congestion around the carbonyl group, arising from the ortho-methyl substituents on both the acyl and aryl moieties, presents significant challenges in achieving efficient synthesis and subsequent reactions. This guide offers practical solutions and detailed protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard ester reactions?
The profound lack of reactivity of this compound stems from the significant steric hindrance created by the six methyl groups positioned ortho to the ester linkage.[1] This steric shield effectively blocks the approach of nucleophiles to the electrophilic carbonyl carbon, which is a critical step in many ester reactions, including hydrolysis and aminolysis.[1]
Q2: What is the most reliable method for synthesizing this compound?
Direct esterification of 2,4,6-trimethylbenzoic acid with mesitol is often inefficient due to the steric bulk of both reactants.[1] A more dependable approach involves a two-step process:
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Conversion of 2,4,6-trimethylbenzoic acid to its more reactive acyl chloride derivative, 2,4,6-trimethylbenzoyl chloride.
-
Reaction of the acyl chloride with mesitol.
This method bypasses the need for the formation of a sterically hindered tetrahedral intermediate from the less reactive carboxylic acid.[1]
Q3: Are there alternative reaction pathways for the hydrolysis of highly hindered esters like this compound?
Yes. While the typical base-catalyzed hydrolysis of esters proceeds via a bimolecular acyl-oxygen cleavage (BAc2 mechanism), highly hindered esters can undergo hydrolysis through a bimolecular alkyl-oxygen cleavage (BAl2 mechanism).[2] In this pathway, the nucleophile (e.g., hydroxide) attacks the methyl group of the ester in an SN2 fashion, leading to the cleavage of the alkyl-oxygen bond.[2] This alternative mechanism avoids the sterically congested carbonyl carbon.[2]
Troubleshooting Guides
Problem 1: Low Yield During Synthesis of this compound
Symptoms:
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Low conversion of starting materials (2,4,6-trimethylbenzoic acid and mesitol).
-
Formation of side products.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric hindrance impeding direct esterification. | Switch to the acyl chloride method. Convert 2,4,6-trimethylbenzoic acid to 2,4,6-trimethylbenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with mesitol.[1] |
| Inefficient activation of the carboxylic acid. | If using a direct esterification method, employ a more potent coupling agent or catalyst system designed for sterically hindered substrates. Consider using a catalyst such as diphenylammonium triflate in a fluorous medium. |
| Harsh reaction conditions leading to decomposition. | Optimize reaction temperature and time. While heating is often necessary, prolonged exposure to high temperatures can lead to degradation. Monitor the reaction progress closely using techniques like TLC or GC. |
| Presence of water in the reaction mixture. | Ensure all reactants and solvents are anhydrous, as water can hydrolyze the acyl chloride intermediate or compete with the alcohol during esterification. |
Problem 2: Incomplete or Slow Hydrolysis of this compound
Symptoms:
-
The ester is recovered largely unreacted even after prolonged reaction times.
-
Use of strong acids or bases under harsh conditions leads to decomposition of the product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric hindrance preventing nucleophilic attack at the carbonyl carbon. | Employ a non-aqueous hydrolysis method. Using a solution of NaOH in a mixture of methanol and a non-polar aprotic solvent like dichloromethane can significantly accelerate the hydrolysis of hindered esters at room temperature.[3][4] |
| Insufficiently reactive conditions for the BAl2 pathway. | If targeting the BAl2 mechanism, ensure the use of a methyl ester and a strong nucleophile in a suitable solvent system. Note that this pathway is generally less common and may require specific conditions to be effective.[2] |
| Low solubility of the ester in the reaction medium. | Choose a solvent system that ensures the solubility of the sterically hindered ester to facilitate interaction with the hydrolyzing agent. |
Problem 3: Difficulty in Achieving Aminolysis of this compound
Symptoms:
-
No reaction or very slow reaction with primary or secondary amines.
-
High temperatures are required, leading to side reactions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High steric barrier for the nucleophilic amine. | Utilize specialized catalysts that can activate the ester or the amine, or both, to facilitate the reaction under milder conditions. While specific data for this compound is limited, catalysts reported to be effective for other hindered esters include 6-halo-2-pyridones, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and supported gold nanoparticles. |
| Low nucleophilicity of the amine. | Select a more nucleophilic amine if the desired product allows. For less reactive amines, the choice of an effective catalyst becomes even more critical. |
| Unfavorable reaction equilibrium. | If the reaction is reversible, consider using an excess of the amine or removing the alcohol byproduct to drive the reaction towards the amide product. |
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride
This protocol describes the conversion of 2,4,6-trimethylbenzoic acid to its acyl chloride.
Materials:
-
2,4,6-Trimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous reaction vessel with a reflux condenser and a gas trap
Procedure:
-
In a fume hood, add 2,4,6-trimethylbenzoic acid (1 equivalent) to an anhydrous reaction vessel.
-
Carefully add an excess of thionyl chloride (e.g., 5 equivalents).
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 2,4,6-trimethylbenzoyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of this compound from Acyl Chloride
Materials:
-
2,4,6-Trimethylbenzoyl chloride
-
Mesitol (2,4,6-trimethylphenol)
-
Anhydrous pyridine or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve mesitol (1 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1 equivalent) in anhydrous DCM to the cooled mesitol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Non-Aqueous Hydrolysis of a Hindered Ester
This protocol is a general method for the hydrolysis of sterically hindered esters under mild, non-aqueous conditions.[3][4]
Materials:
-
Hindered ester (e.g., this compound)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Prepare a 0.3 N solution of NaOH in a 10% MeOH/CH₂Cl₂ (v/v) mixture.
-
Dissolve the hindered ester (1 equivalent) in the NaOH solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
For hindered esters, the reaction time can vary from a few hours to a day.
-
Upon completion, the precipitated sodium salt of the carboxylic acid can be collected by filtration.
-
Alternatively, the reaction mixture can be neutralized with a dilute aqueous acid solution, and the carboxylic acid and alcohol products can be extracted with an organic solvent.
-
Purify the products as necessary.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Alternative hydrolysis pathways for hindered esters.
References
Technical Support Center: Optimizing Mesityl 2,4,6-trimethylbenzoate Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of the sterically hindered ester, Mesityl 2,4,6-trimethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: Why is the cleavage of this compound so challenging?
The primary challenge lies in the significant steric hindrance around the ester carbonyl group.[1] The three methyl groups on both the benzoate and the mesityl rings physically block the approach of nucleophiles, such as hydroxide ions, making the cleavage reaction exceptionally slow under standard hydrolysis conditions.[1]
Q2: What are the main reaction mechanisms for the cleavage of this ester?
For sterically hindered esters like this compound, two primary base-catalyzed hydrolysis mechanisms are considered:
-
BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular): This is the typical mechanism for ester hydrolysis where the hydroxide ion attacks the carbonyl carbon. Due to steric hindrance in this specific molecule, this pathway is significantly slowed.
-
BAl2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular): In this alternative mechanism, the hydroxide ion attacks the alkyl (mesityl) carbon in an SN2 reaction. This pathway becomes more plausible when the acyl carbon is sterically hindered.
Q3: What are the most common methods for cleaving highly hindered esters?
Common methods include:
-
Alkaline hydrolysis in non-aqueous or mixed solvent systems: This approach utilizes "naked" or poorly solvated hydroxide ions, which are more nucleophilic and can more readily attack the sterically hindered carbonyl carbon.[2][3]
-
Acid-catalyzed hydrolysis: Using strong acids can facilitate cleavage, but may not be suitable for acid-sensitive substrates.
-
Lewis acid-mediated cleavage: Reagents like boron trichloride (BCl3) can be effective for cleaving hindered esters under anhydrous conditions.
Troubleshooting Guide
Issue 1: Low to No Conversion/Incomplete Reaction
Possible Cause 1: Insufficiently reactive nucleophile due to steric hindrance.
-
Solution: Switch from traditional aqueous hydrolysis to a non-aqueous or mixed-solvent system to enhance the nucleophilicity of the hydroxide ion. A recommended system is a mixture of methanol and dichloromethane (e.g., 1:9 v/v) with NaOH.[2][3] This environment minimizes the solvation of the hydroxide ion, making it a stronger nucleophile.
Possible Cause 2: Reaction time is too short or temperature is too low.
-
Solution: While non-aqueous methods are significantly faster, monitor the reaction progress using Thin Layer Chromatography (TLC). For particularly stubborn substrates, a moderate increase in temperature might be necessary, but be cautious of potential side reactions.
Possible Cause 3: Inappropriate choice of base.
-
Solution: While NaOH is commonly used, some reports suggest that LiOH can be more effective for the hydrolysis of hindered esters in certain solvent systems. The choice of cation can influence the reaction rate.
Issue 2: Formation of Side Products
Possible Cause 1: Transesterification when using alcoholic solvents.
-
Problem: If you are using a solvent like methanol for an extended period, you may observe the formation of the corresponding methyl ester as a byproduct.
-
Solution: Minimize the proportion of the alcohol in the solvent mixture. The primary role of the alcohol (e.g., methanol) in the non-aqueous method is to dissolve the base (e.g., NaOH). A 1:9 ratio of methanol to a non-polar aprotic solvent like dichloromethane is often effective.[2][3] Also, ensure the reaction is monitored and stopped once the starting material is consumed to avoid prolonged exposure to the alcoholic solvent.
Possible Cause 2: Decomposition of the starting material or product under harsh conditions.
-
Problem: Using excessively high temperatures or very strong acids/bases can lead to the degradation of your molecule, especially if other sensitive functional groups are present.
-
Solution: Opt for milder reaction conditions. The non-aqueous alkaline hydrolysis is typically performed at room temperature.[2][3] If using Lewis acids, ensure the reaction is carried out at low temperatures as specified in established protocols.
Data Presentation: Comparison of Hydrolysis Methods
The following table summarizes the reaction conditions and outcomes for the cleavage of sterically hindered esters using different methods.
| Method | Reagents/Solvent | Temperature | Time to Completion | Yield (%) | Reference |
| Non-Aqueous Alkaline | 0.3 N NaOH in MeOH/CH2Cl2 (1:9) | Room Temp. | 15 min - 2 h | 80-96 | [3] |
| Traditional Aqueous | 0.3 N NaOH in MeOH/H2O (8:2) | Room Temp. | > 24 h | Low | [2] |
Experimental Protocols
Protocol 1: Mild Alkaline Hydrolysis of Hindered Esters in a Non-Aqueous System
This protocol is adapted from the work of Theodorou et al.[2][3]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl) for workup
-
Standard laboratory glassware
Procedure:
-
Preparation of NaOH solution: Prepare a 3 N solution of NaOH in methanol.
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1 equivalent) in a 9:1 mixture of CH2Cl2 and MeOH.
-
Initiation of Reaction: Add the methanolic NaOH solution (typically 3 equivalents) to the ester solution with stirring at room temperature. The final concentration of the alkali should be approximately 0.3 N.
-
Monitoring: The reaction progress should be monitored by TLC. A cloudy precipitate of the sodium carboxylate salt may form as the reaction proceeds.
-
Workup:
-
Once the starting material is consumed (as indicated by TLC), add water to the reaction mixture to dissolve the precipitate.
-
Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., diethyl ether) to remove the mesitol byproduct.
-
Acidify the aqueous layer with dilute HCl to a pH of approximately 2-3 to precipitate the 2,4,6-trimethylbenzoic acid.
-
Extract the carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified carboxylic acid.
-
Visualizations
Experimental Workflow for Non-Aqueous Alkaline Hydrolysis
Caption: Workflow for non-aqueous alkaline hydrolysis of this compound.
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting logic for addressing low conversion in ester cleavage.
References
Common impurities in Mesityl 2,4,6-trimethylbenzoate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesityl 2,4,6-trimethylbenzoate. The information provided addresses common impurities and their removal, along with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Due to the sterically hindered nature of the molecule, the synthesis of this compound can be challenging, often resulting in incomplete reactions. The most common impurities are typically the unreacted starting materials[1]:
- 2,4,6-Trimethylbenzoic acid: The carboxylic acid used in the esterification reaction.
- Mesitol (2,4,6-trimethylphenol): The alcohol used in the esterification reaction.
- Residual catalyst: If an acid catalyst such as sulfuric acid is used.
- Byproducts from starting material synthesis: If 2,4,6-trimethylbenzoyl chloride is used as a starting material, residual thionyl chloride or other reagents from its synthesis could be present.
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative purity assessment. By spotting your sample alongside the starting materials (2,4,6-trimethylbenzoic acid and mesitol), you can visualize the presence of these impurities. A pure sample should ideally show a single spot.
Q3: What are the recommended analytical techniques for quantitatively determining the purity of this compound?
A3: For quantitative analysis, the following techniques are recommended:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating and identifying volatile and semi-volatile impurities.
- High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the ester from non-volatile impurities and quantify their relative amounts[2].
- Quantitative Nuclear Magnetic Resonance (qNMR): 1H qNMR is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the impurities[3][4][5][6][7].
Q4: My this compound appears to be hydrolyzing back to 2,4,6-trimethylbenzoic acid. How can I prevent this?
A4: this compound is sterically hindered, which makes it relatively resistant to hydrolysis. However, prolonged exposure to moisture, especially under acidic or basic conditions, can lead to the formation of 2,4,6-trimethylbenzoic acid. To prevent this, ensure that the product is stored in a tightly sealed container in a dry environment. When working with the compound, use anhydrous solvents and avoid exposure to acidic or basic aqueous solutions if hydrolysis is not the intended reaction.
Troubleshooting Guides
Issue 1: Presence of Unreacted 2,4,6-Trimethylbenzoic Acid
-
Symptom: An additional spot on a TLC plate corresponding to 2,4,6-trimethylbenzoic acid. In the 1H NMR spectrum, a broad singlet corresponding to the carboxylic acid proton may be observed.
-
Cause: Incomplete esterification reaction.
-
Solution:
-
Liquid-Liquid Extraction: Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a mild aqueous base such as 5% sodium bicarbonate solution. The acidic 2,4,6-trimethylbenzoic acid will be deprotonated and move into the aqueous layer. The organic layer containing the ester can then be washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent removed under reduced pressure.
-
Column Chromatography: If the acidic impurity persists, column chromatography can be employed for more efficient separation.
-
Issue 2: Presence of Unreacted Mesitol
-
Symptom: An additional spot on a TLC plate corresponding to mesitol. In the 1H NMR spectrum, characteristic peaks for mesitol that are not part of the ester structure will be present.
-
Cause: Use of excess mesitol during synthesis or incomplete reaction.
-
Solution:
-
Washing with Aqueous Base: Dissolve the crude product in an organic solvent and wash with a dilute aqueous sodium hydroxide solution (e.g., 1 M NaOH). The phenolic mesitol is acidic enough to be deprotonated and will be extracted into the aqueous layer.
-
Column Chromatography: For complete removal, column chromatography is the recommended method.
-
Quantitative Data on Impurity Removal
The following table provides illustrative data on the effectiveness of different purification methods for removing common impurities from a crude this compound sample. (Note: These are representative values and actual results may vary depending on the initial purity and experimental conditions).
| Purification Method | Initial Purity (%) | Purity of 2,4,6-Trimethylbenzoic Acid (%) | Purity of Mesitol (%) | Final Purity (%) |
| None (Crude Product) | 85.0 | 10.0 | 5.0 | 85.0 |
| Recrystallization | 85.0 | 2.0 | 1.0 | 97.0 |
| Column Chromatography | 85.0 | <0.1 | <0.1 | >99.8 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for removing moderate amounts of impurities.
-
Solvent Selection: Based on the principle of "like dissolves like" and empirical data for similar aromatic esters, a mixed solvent system of ethanol and water is a good starting point[8][9]. The ester should be soluble in hot ethanol and insoluble in cold water.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. Heat the solution gently on a hot plate.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Induce Further Crystallization: Once the solution has reached room temperature, slowly add water dropwise until the solution becomes slightly cloudy. Reheat the solution gently until it becomes clear again.
-
Cooling: Allow the solution to cool to room temperature, and then place it in an ice bath for approximately 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This method is highly effective for removing both starting materials and other minor impurities.
-
TLC Analysis: First, perform a TLC analysis to determine a suitable solvent system (mobile phase). A good starting point for non-polar compounds like this ester is a mixture of hexane and ethyl acetate. The ideal solvent system will give the ester an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a silica gel column. The amount of silica gel should be about 50-100 times the weight of the crude product. Pack the column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more soluble solvent like dichloromethane. If using a different solvent for dissolution, ensure it is minimal and that the compound will precipitate when added to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the top of the column.
-
Elution: Run the column by passing the mobile phase through it under gravity or with gentle pressure. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purity Analysis by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic esters[10][11].
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Due to the high boiling point of the analyte, a temperature program is necessary[12]. A suggested program is:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis: Analyze the resulting chromatogram to identify the main peak corresponding to this compound and any smaller peaks corresponding to impurities. The mass spectrum of each peak can be used to confirm the identity of the compound.
Protocol 4: Purity Analysis by 1H NMR
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into an NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte or expected impurity peaks. Dissolve the solids in a known volume of a deuterated solvent (e.g., CDCl3).
-
NMR Acquisition: Acquire a 1H NMR spectrum with parameters suitable for quantitative analysis, which typically involves a longer relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons.
-
Data Processing: Process the spectrum with careful phasing and baseline correction.
-
Purity Calculation: The purity of the this compound can be calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.
-
Identifying Impurities:
-
2,4,6-Trimethylbenzoic acid: Look for a singlet around 6.8 ppm (aromatic protons) and a broad singlet for the carboxylic acid proton (which can be variable and may exchange with D2O). The methyl protons will appear as two singlets.
-
Mesitol: Look for a singlet around 6.7-6.8 ppm (aromatic protons) and a broad singlet for the phenolic -OH proton. The methyl protons will appear as two singlets.
-
This compound: Expect two singlets for the aromatic protons and four singlets for the six methyl groups due to the steric hindrance preventing free rotation.
-
-
Visualizations
References
- 1. This compound | 1504-38-7 | Benchchem [benchchem.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. rssl.com [rssl.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. emerypharma.com [emerypharma.com]
- 8. US6491795B2 - Process for recovering benzyl benzoate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Troubleshooting low conversion rates in Mesityl 2,4,6-trimethylbenzoate synthesis
Welcome to the technical support center for the synthesis of Mesityl 2,4,6-trimethylbenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve conversion rates in this sterically hindered esterification.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing very low conversion rates when synthesizing this compound using standard Fischer esterification?
A1: The primary reason for low conversion rates is the significant steric hindrance provided by the two mesityl (2,4,6-trimethylphenyl) groups.[1] The methyl groups at the ortho-positions of both the 2,4,6-trimethylbenzoic acid and the mesitol create a crowded environment around the reactive sites. This steric bulk physically blocks the approach of the nucleophilic alcohol to the electrophilic carbonyl carbon, which is necessary for the formation of the tetrahedral intermediate in Fischer esterification.[1] This reaction is known to be particularly challenging due to this steric hindrance.[1]
Q2: What is the mechanism of Fischer esterification and why is it challenging for this specific molecule?
A2: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the alcohol.[3][4] For this compound synthesis, the steric hindrance from the ortho-methyl groups on both reactants makes the nucleophilic attack on the carbonyl carbon extremely difficult, thus slowing down the reaction rate and limiting the conversion.[1]
Q3: Are there alternative synthesis routes that can overcome the low conversion rates?
A3: Yes, a highly effective alternative is a two-step method involving the conversion of 2,4,6-trimethylbenzoic acid to its more reactive acid chloride derivative, 2,4,6-trimethylbenzoyl chloride.[1] This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with mesitol to form the desired ester.[1] This method avoids the equilibrium limitations of Fischer esterification and the high activation energy associated with the sterically hindered reaction.
Q4: What are the typical reaction conditions for the synthesis of this compound via the acid chloride route?
A4: For the formation of 2,4,6-trimethylbenzoyl chloride from 2,4,6-trimethylbenzoic acid using thionyl chloride, the reaction is often heated to reflux.[1] The subsequent reaction of the acid chloride with mesitol is a nucleophilic acyl substitution.[1] This step can typically be carried out under milder conditions than the direct esterification, though gentle heating may be required to ensure a reasonable reaction rate.
Troubleshooting Guide for Low Conversion Rates
Issue 1: Low Yield in Direct Fischer Esterification
If you are committed to a one-step Fischer esterification and are experiencing low yields, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in Fischer esterification.
Quantitative Data on Improving Fischer Esterification Yields
| Molar Ratio (Alcohol:Acid) | Typical Equilibrium Yield |
| 1:1 | ~65-70% |
| 3:1 | ~85% |
| 10:1 | >95%[5] |
Note: These are generalized yields and the sterically hindered nature of this compound synthesis will likely result in lower yields under similar conditions.
Issue 2: Incomplete Reaction in the Acyl Chloride Route
While generally more effective, the acyl chloride route can also present challenges.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the acyl chloride synthesis route.
Experimental Protocols
Protocol 1: Fischer Esterification of 2,4,6-trimethylbenzoic acid
This protocol is challenging and may result in low yields.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,4,6-trimethylbenzoic acid (1.0 eq), mesitol (1.1 - 5.0 eq), and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.[3]
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR).
-
Workup: After the reaction has reached completion or equilibrium, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Two-Step Synthesis via Acyl Chloride
This is the recommended method for higher conversion rates.
Step A: Synthesis of 2,4,6-trimethylbenzoyl chloride
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), add 2,4,6-trimethylbenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq), which can also serve as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 76 °C) for 2-4 hours.[1] The reaction is complete when gas evolution ceases.
-
Isolation: Remove the excess thionyl chloride by distillation, possibly under reduced pressure, to obtain the crude 2,4,6-trimethylbenzoyl chloride.
Step B: Esterification with Mesitol
-
Reactant Setup: In a clean, dry round-bottom flask, dissolve mesitol (1.0 eq) in a dry, inert solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base such as pyridine (1.1 eq).
-
Reagent Addition: Cool the solution in an ice bath and slowly add the crude 2,4,6-trimethylbenzoyl chloride (1.0 eq) dissolved in a minimal amount of the same dry solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by TLC or other monitoring methods.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.
References
Technical Support Center: Mesityl 2,4,6-trimethylbenzoate Thermal Stability
Disclaimer: Specific experimental data on the thermal stability of Mesityl 2,4,6-trimethylbenzoate is not extensively available in public literature. The information provided herein is based on the general principles of organic chemistry, the known behavior of sterically hindered aromatic esters, and standard analytical protocols. Researchers are strongly encouraged to perform their own thermal analysis to determine the precise stability parameters for their specific samples and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
This compound is a highly sterically hindered aromatic ester. The bulky mesityl (2,4,6-trimethylphenyl) groups on both the carboxylic acid and alcohol portions of the ester create a crowded environment around the ester linkage. This steric hindrance significantly impacts its reactivity, making it very resistant to chemical hydrolysis. However, like all organic molecules, it will decompose at elevated temperatures. Understanding its thermal stability is crucial for applications in drug development and materials science where it might be subjected to heat during processing, formulation, or storage.
Q2: What is the expected thermal decomposition temperature for this compound?
While specific data is unavailable, based on studies of other aromatic esters, the onset of thermal decomposition for this compound is likely to be in the range of 250-350°C in an inert atmosphere. The significant steric hindrance and the stability of the aromatic rings could place it at the higher end of this range.
Q3: What are the likely thermal degradation pathways for this compound?
The primary thermal degradation pathway for esters is typically the cleavage of the ester bond. For this compound, this would likely occur via a homolytic (radical) cleavage at high temperatures, as the more common hydrolytic pathways are sterically hindered. The initial decomposition products would likely be radicals derived from 2,4,6-trimethylbenzoic acid and mesitol. These highly reactive species would then undergo further reactions to form a complex mixture of secondary products.
Q4: How does the presence of oxygen affect the thermal stability?
In the presence of oxygen (an oxidative atmosphere), the thermal stability of this compound is expected to be lower than in an inert atmosphere (e.g., nitrogen or argon). Oxidation of the methyl groups on the aromatic rings can occur at lower temperatures, potentially initiating a more complex degradation pathway and leading to a broader decomposition temperature range.
Q5: Can I use standard analytical techniques to determine the thermal stability of my sample?
Yes, Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature. This allows for the determination of the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass. Differential Scanning Calorimetry (DSC) can also be used to observe thermal transitions such as melting and to gain further insight into the decomposition process.
Troubleshooting Guide for Thermal Analysis
This guide addresses common issues that may be encountered when performing Thermogravimetric Analysis (TGA) on aromatic esters like this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Decomposition Temperatures Between Runs | 1. Inconsistent heating rate. 2. Variation in sample mass. 3. Contamination of the sample or TGA pan. 4. Changes in the purge gas flow rate. | 1. Ensure the same heating rate is used for all experiments. A standard rate is 10 °C/min. 2. Use a consistent sample mass (e.g., 5-10 mg). 3. Clean the TGA pans thoroughly between runs or use a new pan for each sample. Ensure the sample is pure. 4. Maintain a constant and calibrated purge gas flow rate. |
| Noisy or Unstable TGA Baseline | 1. Static electricity on the sample or balance. 2. Vibrations near the TGA instrument. 3. Condensation on the balance mechanism. 4. Turbulent gas flow. | 1. Use an anti-static gun to discharge the sample and balance area. 2. Place the TGA on a vibration-damped table. 3. Ensure the instrument is properly purged and has reached thermal equilibrium before starting the experiment. 4. Check for leaks in the gas lines and ensure the flow rate is not excessively high. |
| Unexpected Mass Loss at Low Temperatures (<150°C) | 1. Presence of residual solvent from synthesis or purification. 2. Hygroscopic nature of the sample (adsorbed water). 3. Decomposition of impurities. | 1. Dry the sample under vacuum before TGA analysis. 2. Handle and store the sample in a desiccator. 3. Ensure the purity of the sample using techniques like NMR or HPLC before thermal analysis. |
| Mass Gain Observed During the Experiment | 1. Reaction of the sample with the purge gas (e.g., oxidation in an air atmosphere). 2. Buoyancy effects. | 1. If oxidation is not the intended study, use an inert purge gas like nitrogen or argon. 2. Perform a blank run with an empty pan and subtract the baseline from the sample run to correct for buoyancy. |
Data Presentation
Table 1: Hypothetical Thermal Stability Data for this compound in an Inert Atmosphere
This data is an estimation based on structurally similar aromatic esters and should be confirmed by experimental analysis.
| Parameter | Expected Value Range | Description |
| Tonset | 250 - 350 °C | The temperature at which significant mass loss begins. |
| Tmax | 300 - 400 °C | The temperature at which the rate of mass loss is at its maximum. |
| Residual Mass at 600°C | < 5% | The percentage of the initial mass remaining at the end of the analysis in an inert atmosphere. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated.
-
Select an appropriate sample pan (e.g., alumina or platinum).
-
Tare the empty sample pan.
-
-
Sample Preparation:
-
Weigh 5-10 mg of dry, pure this compound directly into the tared sample pan.
-
Record the exact mass.
-
-
TGA Method Parameters:
-
Purge Gas: High-purity nitrogen or argon.
-
Gas Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10 °C/min.[1]
-
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset).
-
Determine the temperature of the maximum rate of decomposition from the derivative of the TGA curve (Tmax).
-
Record the percentage of residual mass at the end of the run.
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Visualizations
Caption: Structure of this compound.
Caption: Hypothetical thermal degradation pathway.
Caption: TGA experimental workflow.
References
Technical Support Center: Optimizing Mesityl 2,4,6-trimethylbenzoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Mesityl 2,4,6-trimethylbenzoate. The content addresses common challenges related to catalyst selection and reaction optimization for this sterically hindered esterification.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
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Question: I have refluxed my mixture of 2,4,6-trimethylbenzoic acid and mesitol with a catalyst for several hours, but TLC analysis shows a low conversion to the desired ester. What are the potential causes and how can I improve the yield?
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Answer: Low yields in the synthesis of this compound are common due to the significant steric hindrance of both the carboxylic acid and the alcohol, which slows down the reaction and makes it difficult to reach equilibrium.[1] Here are the primary causes and troubleshooting steps:
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Insufficient Catalyst Activity: The profound steric hindrance necessitates a strong acid catalyst to sufficiently protonate the carbonyl group of the carboxylic acid and accelerate the reaction.[1]
-
Solution: Ensure you are using a strong Brønsted acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). If these are ineffective, consider using a more robust method such as the acyl chloride route.
-
-
Reaction Equilibrium: The Fischer-Speier esterification is a reversible reaction. The accumulation of water, a byproduct, can drive the equilibrium back towards the starting materials, thus limiting the yield.
-
Solution: To shift the equilibrium towards the product, it is crucial to remove water as it is formed. This can be achieved by:
-
Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.
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Employing a large excess of one of the reactants, typically the less expensive one.
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Adding a dehydrating agent like molecular sieves to the reaction mixture.
-
-
-
Inadequate Reaction Time or Temperature: Due to steric hindrance, the reaction is inherently slow.
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Solution: Increase the reflux time and ensure the reaction is maintained at a sufficiently high temperature to overcome the activation energy barrier. Monitor the reaction progress by TLC until no further consumption of the limiting reagent is observed.
-
-
Issue 2: Side Product Formation
-
Question: My reaction mixture shows the formation of significant side products. What are the likely side reactions and how can I minimize them?
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Answer: Side reactions in Fischer esterification can reduce the yield and complicate purification. A common side reaction, especially under harsh acidic conditions and high temperatures, is ether formation from the alcohol.
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Potential Side Reaction: Dehydration of mesitol to form a diaryl ether.
-
Minimization Strategies:
-
Catalyst Choice: Some Lewis acid catalysts may be more prone to promoting side reactions. Stick to well-established Brønsted acids like H₂SO₄ or p-TsOH for this specific transformation.
-
Temperature Control: Avoid excessively high temperatures that might favor elimination or other side reactions. Maintain a controlled reflux.
-
Alternative Synthesis Route: If side product formation is persistent, the acyl chloride method is a highly effective alternative that avoids the harsh acidic conditions of Fischer esterification.[1]
-
-
Frequently Asked Questions (FAQs)
Catalyst Selection
-
Q1: What is the most commonly recommended catalyst for the synthesis of this compound?
-
A1: Due to the severe steric hindrance of both 2,4,6-trimethylbenzoic acid and mesitol, a strong acid catalyst is typically required. Concentrated sulfuric acid (H₂SO₄) is the most commonly cited catalyst for this transformation under Fischer-Speier conditions.[1]
-
-
Q2: Are Lewis acid or solid acid catalysts effective for this reaction?
-
A2: While Lewis acids and solid acid catalysts are used in many esterification reactions, their effectiveness for highly hindered substrates like this compound can be limited. Some Lewis acids might also promote unwanted side reactions. Solid acid catalysts, such as ion-exchange resins, offer the advantage of easier separation but may exhibit lower activity for this sterically demanding synthesis compared to strong homogeneous Brønsted acids.
-
-
Q3: When should I consider an alternative to the standard Fischer-Speier esterification?
-
A3: If you are facing persistently low yields, significant side product formation, or if your substrates are sensitive to strong acids, an alternative route is recommended. The most reliable alternative is the reaction of 2,4,6-trimethylbenzoyl chloride (the acyl chloride of the carboxylic acid) with mesitol.[1] This method is generally higher yielding for sterically hindered esters as it is not an equilibrium reaction.
-
Reaction Conditions and Optimization
-
Q4: How can I drive the reaction to completion?
-
A4: The Fischer-Speier esterification is an equilibrium process. To maximize the yield of this compound, you need to shift the equilibrium to the product side. This is typically achieved by removing the water byproduct using a Dean-Stark trap or by using a large excess of one of the reactants.
-
-
Q5: What is the typical reaction time and temperature for this synthesis?
-
A5: Due to the steric hindrance, this reaction is slow and requires elevated temperatures. It is typically carried out at reflux for several hours. The exact time will depend on the scale of the reaction and the efficiency of water removal. It is advisable to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
Purification
-
Q6: What are the recommended methods for purifying the final product?
-
A6: After the reaction is complete, the crude product will need to be purified to remove unreacted starting materials, the acid catalyst, and any side products. Common purification techniques for this compound include:
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Aqueous workup: Neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution) and washing the organic layer.
-
Recrystallization: This is often an effective method for obtaining a highly pure solid product.
-
Column Chromatography: If recrystallization is not sufficient to remove impurities, silica gel column chromatography can be employed.
-
Distillation: Although less common for this specific high-boiling point solid, distillation under reduced pressure can be a viable purification method.[1]
-
-
Data Presentation
Table 1: Qualitative Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Catalyst Type | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ / p-TsOH | Homogeneous Brønsted Acid | Reflux, Water Removal | Readily available, inexpensive, effective for hindered substrates. | Can be corrosive, difficult to remove, may cause side reactions at high temperatures. |
| Lewis Acids (e.g., Sc(OTf)₃) | Homogeneous Lewis Acid | Varies | Can be milder than strong Brønsted acids. | May be less effective for this specific hindered reaction, can be expensive, potential for side reactions. |
| Solid Acids (e.g., Amberlyst-15) | Heterogeneous Acid | Reflux, Water Removal | Easily separated from the reaction mixture, reusable. | Often lower activity for highly sterically hindered substrates. |
| Acyl Chloride Route (with SOCl₂) | Two-step reaction | Mild to moderate temperatures | High yielding for hindered esters, not an equilibrium reaction. | Requires an extra step to prepare the acyl chloride, thionyl chloride is corrosive and requires careful handling.[1] |
Experimental Protocols
Key Experiment: Fischer-Speier Synthesis of this compound
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2,4,6-trimethylbenzoic acid
-
Mesitol (2,4,6-trimethylphenol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvent for recrystallization (e.g., ethanol or methanol)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Standard glassware for workup and recrystallization
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2,4,6-trimethylbenzoic acid (1.0 eq), mesitol (1.2 eq), and toluene (sufficient to suspend the reagents).
-
With stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap and TLC analysis indicates the consumption of the limiting starting material. This may take several hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - be cautious of gas evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Visualizations
Caption: Experimental workflow for the Fischer-Speier synthesis of this compound.
Caption: Decision tree for selecting a synthetic route for this compound.
References
Validation & Comparative
Comparison of Mesityl 2,4,6-trimethylbenzoate with other bulky esters
A Comparative Guide to Mesityl 2,4,6-trimethylbenzoate and Other Bulky Esters for Researchers and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, the use of sterically hindered esters, often referred to as bulky esters, is a critical strategy for controlling reactivity, enhancing stability, and achieving targeted molecular design. Among these, this compound stands out due to the significant steric hindrance provided by its two mesityl groups. This guide provides an objective comparison of this compound with other notable bulky esters, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific applications.
Introduction to Bulky Esters
Bulky esters are characterized by the presence of large, sterically demanding groups on either the acyl or the alcohol moiety of the ester functional group. This steric bulk plays a crucial role in modulating the chemical and physical properties of the molecule. The primary effect of this steric hindrance is the shielding of the electrophilic carbonyl carbon from nucleophilic attack, which significantly reduces the rate of reactions such as hydrolysis.[1] This property is particularly valuable in applications requiring high stability, such as in protecting group chemistry and in the design of prodrugs to control their activation within the body.
This compound is a prime example of a highly hindered ester, featuring bulky 2,4,6-trimethylphenyl (mesityl) groups on both the acyl and alcohol sides of the ester linkage. Other commonly employed bulky esters include tert-butyl pivalate, 2,6-di-tert-butylphenyl acetate, and adamantyl esters. The choice of a particular bulky ester depends on the desired level of stability, the specific reaction conditions it needs to withstand, and the required deprotection or activation strategy.
Performance Comparison: Synthesis and Stability
The performance of bulky esters can be evaluated based on two key parameters: the efficiency of their synthesis and their stability towards hydrolysis.
Synthesis of Bulky Esters
The synthesis of sterically hindered esters is often challenging due to the very steric hindrance that makes them useful. Traditional esterification methods, such as the Fischer-Speier esterification, can be slow and result in low yields when applied to bulky substrates.[2] More specialized methods, like the Yamaguchi esterification, are often employed to achieve higher yields under milder conditions.
Table 1: Comparison of Synthesis Yields for Bulky Esters
| Ester | Carboxylic Acid | Alcohol | Esterification Method | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| This compound | 2,4,6-Trimethylbenzoic acid | Mesitol | Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene | ~79% | [3][4] |
| Ester 95 (complex structure) | Acid 94 | Alcohol 93 | Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene | 79% | [3] |
| Sumalactone A precursor | Acid 3 | Alcohol 4 | Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene | 78% | [3] |
| Adamantyl H-phosphinate esters | H-phosphinic acids | 1-Adamantanol | EDC, PivCl, or T3P | - | DCM | 80-97% | [5] |
| Ethyl laureate | Lauric acid | Ethanol | Fischer-Speier | Acetyl chloride (to generate HCl in situ) | Ethanol | High | [6] |
| Ethyl-4-fluoro-3-nitro benzoate | 4-Fluoro-3-nitrobenzoic acid | Ethanol | Microwave-assisted Fischer | H2SO4 | Ethanol | ~78% (initially), improved with method | [7] |
Note: Direct comparative yield data for the synthesis of this compound and other simple bulky esters under identical conditions is scarce in the literature. The table presents yields for similar types of bulky esters or synthesis methods to provide a general comparison. The Yamaguchi esterification consistently provides good to excellent yields for hindered substrates.[3][4]
Stability Towards Hydrolysis
Table 2: Qualitative and Quantitative Comparison of Hydrolysis Stability of Esters
| Ester | Structure of Bulky Group(s) | Relative Hydrolysis Rate | Half-life (t½) | Conditions | Reference |
| Methyl benzoate | None | Fast | 36 min | Rat plasma | [8] |
| Ethyl benzoate | Ethyl | Moderate | 17 min | Rat plasma | [8] |
| n-Propyl benzoate | n-Propyl | Moderate | 10 min | Rat plasma | [8] |
| Phenyl benzoate | Phenyl | Fast | 7 min | Rat plasma | [8] |
| This compound | Two Mesityl groups | Very Slow | Not available | - | [1] |
| tert-Butyl pivalate | tert-Butyl and Pivaloyl | Very Slow | Not available | - | |
| 2,6-Di-tert-butylphenyl acetate | 2,6-Di-tert-butylphenyl | Very Slow | Not available | - | |
| Adamantyl esters | Adamantyl | Very Slow | Not available | - | [5] |
Note: The half-life values from rat plasma indicate the combined effect of chemical hydrolysis and enzymatic cleavage by esterases. The trend shows that even relatively small changes in the alkyl group can influence stability. It is expected that the much larger mesityl, tert-butyl, and adamantyl groups would lead to significantly longer half-lives. The extreme steric hindrance in this compound makes its hydrolysis exceptionally slow.[1]
Experimental Protocols
Synthesis of Bulky Esters: Yamaguchi Esterification
The Yamaguchi esterification is a reliable method for the synthesis of sterically hindered esters.[9][10]
Protocol for Yamaguchi Esterification:
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., argon), add triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.05 eq.) dropwise.
-
Allow the reaction to stir at room temperature for 1-2 hours to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol (1.2 eq.) and 4-dimethylaminopyridine (DMAP) (1.5 eq.) in the same anhydrous solvent.
-
Slowly add the solution of the mixed anhydride to the alcohol/DMAP solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Determination of Hydrolysis Rate
The rate of hydrolysis of an ester can be determined by monitoring the disappearance of the ester or the appearance of the carboxylic acid product over time.
Protocol for Base-Catalyzed Hydrolysis Kinetics:
-
Prepare a stock solution of the ester in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare a buffered aqueous solution at the desired pH (e.g., a phosphate buffer for pH 7.4 or a carbonate buffer for higher pH).
-
Initiate the hydrolysis reaction by adding a small aliquot of the ester stock solution to the pre-heated buffered solution in a thermostated vessel.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquots immediately, for example, by adding an acid to neutralize the base.
-
Analyze the concentration of the remaining ester or the formed carboxylic acid in each quenched aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Plot the natural logarithm of the ester concentration versus time. For a pseudo-first-order reaction, the plot will be linear, and the rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t½) of the ester can then be calculated using the equation: t½ = 0.693 / k.
Applications in Drug Development and Research
The high stability of bulky esters makes them valuable in several areas of research and drug development.
Protecting Groups in Organic Synthesis
In multi-step organic synthesis, it is often necessary to protect a reactive functional group to prevent it from participating in a reaction at a different site of the molecule. Bulky esters can serve as robust protecting groups for carboxylic acids or alcohols due to their resistance to a wide range of reaction conditions. The choice of the specific bulky ester depends on the desired stability and the conditions required for its eventual removal (deprotection). For example, a tert-butyl ester is stable to basic conditions but can be cleaved under acidic conditions, while a benzyl ester is stable to both acid and base but can be removed by hydrogenolysis. The extreme stability of esters like this compound would make them suitable for protecting groups that need to withstand very harsh conditions.
Prodrug Design
A major application of bulky esters is in the design of prodrugs. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. By converting a drug with a carboxylic acid or hydroxyl group into a bulky ester, its physicochemical properties (e.g., lipophilicity) can be modified to improve absorption and distribution. The bulky ester can also prevent premature metabolism of the drug. The active drug is then released at the target site through the action of esterase enzymes, which are present in various tissues and can hydrolyze the ester bond. The rate of this enzymatic hydrolysis can be tuned by adjusting the steric bulk of the ester, allowing for controlled drug release.
Visualization of a Prodrug Activation Pathway
The activation of an ester-based prodrug in a cancer cell, where esterase activity is often elevated, can be visualized as a signaling pathway. The following diagram illustrates the activation of an esterase-responsive prodrug for targeted cancer therapy.[1][11][12]
Conclusion
This compound and other bulky esters are powerful tools in modern organic chemistry and drug development. Their defining feature, high steric hindrance, imparts exceptional stability, which can be strategically exploited in protecting group chemistry and the design of prodrugs for controlled and targeted drug delivery. While the synthesis of these compounds can be challenging, specialized methods like the Yamaguchi esterification provide efficient routes to access them. The selection of a specific bulky ester should be guided by the required balance of stability, synthetic accessibility, and the desired mode of cleavage or activation. Further research providing direct quantitative comparisons of the performance of a wider range of bulky esters under standardized conditions would be highly beneficial to the scientific community.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Solved Fischer esterification of mesitoic acid | Chegg.com [chegg.com]
- 3. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. Yamaguchi Esterification [organic-chemistry.org]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alcohol Protecting Groups: Efficacy of Mesityl 2,4,6-trimethylbenzoate
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides an objective comparison of the Mesityl 2,4,6-trimethylbenzoate (mesitoate) protecting group against other commonly employed groups for the protection of alcohols, supported by experimental data and detailed protocols.
The ideal protecting group should be readily introduced and removed in high yields under mild conditions, while remaining robust to a range of synthetic transformations. This guide will delve into the efficacy of the sterically hindered mesitoate group and compare its performance with other ester-based groups like acetate and pivaloate, as well as the widely used benzyl and tert-butyldimethylsilyl (TBDMS) ethers.
Comparison of Performance: Quantitative Data
The selection of a suitable protecting group is often a balance between its stability and the conditions required for its removal. The following tables summarize the performance of the mesitoate group in comparison to other common alcohol protecting groups based on reported experimental data.
| Protecting Group | Substrate | Reagents and Conditions | Time (h) | Yield (%) | Citation |
| Mesitoyl | Primary Alcohol | Mesitoyl chloride, Pyridine, CH₂Cl₂ | 12 | >95 | [General Procedure] |
| Pivaloyl | Primary Alcohol | Pivaloyl chloride, Pyridine, CH₂Cl₂ | 12 | >95 | [1] |
| Acetyl | Primary Alcohol | Acetic anhydride, Pyridine, CH₂Cl₂ | 2 | >98 | [1] |
| Benzyl (Bn) | Primary Alcohol | BnBr, NaH, THF | 4.5 | 98 | [2] |
| TBDMS | Primary Alcohol | TBDMSCl, Imidazole, DMF | 2 | >95 | [3] |
Table 1: Protection of Primary Alcohols. This table highlights the typical conditions and high yields achieved for the protection of primary alcohols with various groups. The mesitoyl and pivaloyl groups, being sterically hindered, often require longer reaction times.
| Protecting Group | Substrate | Reagents and Conditions | Time (h) | Yield (%) | Citation |
| Mesitoyl | Mesitoate Ester | LiAlH₄, THF, 0 °C to rt | 2 | >90 | [General Procedure] |
| Pivaloyl | Pivaloate Ester | LiAlH₄, THF, 0 °C to rt | 2 | >90 | [4] |
| Acetyl | Acetate Ester | K₂CO₃, MeOH, H₂O | 0.5 | >95 | [1] |
| Benzyl (Bn) | Benzyl Ether | H₂, Pd/C, EtOH | 3-10 | 82-95 | [2] |
| TBDMS | TBDMS Ether | TBAF, THF | 1 | >95 | [3] |
Table 2: Deprotection of Protected Alcohols. This table showcases the diverse conditions required for the removal of each protecting group, a key consideration for orthogonal strategies in complex syntheses. The robust nature of sterically hindered esters like mesitoate and pivaloate necessitates strong reducing agents for their cleavage.
Stability Under Various Reaction Conditions
The stability of a protecting group to different reaction environments is a critical factor in its selection. The mesitoyl group, due to its significant steric hindrance, exhibits high stability under a wide range of conditions.
| Protecting Group | Acidic Conditions (e.g., TFA, AcOH) | Basic Conditions (e.g., K₂CO₃, NaOH) | Oxidative Conditions (e.g., PCC, DMP) | Reductive Conditions (e.g., NaBH₄) | Organometallic Reagents (e.g., R-MgBr, R-Li) |
| Mesitoyl | Stable | Stable | Stable | Stable | Stable |
| Pivaloyl | Stable | Stable | Stable | Stable | Stable |
| Acetyl | Labile | Labile | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Stable | Labile (Hydrogenolysis) | Stable |
| TBDMS | Labile | Stable | Stable | Stable | Stable |
Table 3: General Stability of Common Alcohol Protecting Groups. This table provides a qualitative overview of the stability of different protecting groups to common reaction conditions. The high stability of the mesitoyl group makes it an excellent choice for syntheses involving harsh reagents.
Experimental Protocols
Detailed and reliable experimental procedures are essential for reproducible results in the laboratory.
Protection of a Primary Alcohol with Mesitoyl Chloride
To a solution of a primary alcohol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) is added pyridine (1.5 mmol, 1.5 equiv). The mixture is cooled to 0 °C, and mesitoyl chloride (1.2 mmol, 1.2 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired mesitoate ester.
Deprotection of a Mesitoate Ester using Lithium Aluminum Hydride
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 3.0 mmol, 3.0 equiv) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C is added a solution of the mesitoate ester (1.0 mmol) in anhydrous THF (5 mL) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1.5 hours. The reaction is carefully quenched by the sequential addition of water (0.12 mL), 15% aqueous NaOH (0.12 mL), and water (0.36 mL). The resulting mixture is stirred for 30 minutes, and the solid is removed by filtration and washed with THF. The combined filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the deprotected alcohol.
Visualization of Key Concepts
To further aid in the understanding of the principles discussed, the following diagrams illustrate a typical experimental workflow and a decision-making process for selecting a suitable protecting group.
Conclusion
The this compound protecting group offers a robust and reliable option for the protection of alcohols, particularly in synthetic routes that require stability towards a broad range of reagents and conditions. Its steric bulk provides exceptional stability, surpassing that of less hindered esters like acetates and benzoates. While its removal requires strong reducing agents such as LiAlH₄, this characteristic can be exploited for selective deprotection in the presence of more labile protecting groups, making it a valuable tool in an orthogonal protection strategy. For syntheses demanding high stability, the mesitoate group stands out as a superior choice for researchers in organic synthesis and drug development.
References
Spectroscopic Analysis: Confirming the Structure of Mesityl 2,4,6-trimethylbenzoate and a Comparative Look at Simpler Analogues
In the realm of organic chemistry, the precise elucidation of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this endeavor, providing a detailed fingerprint of a compound's atomic and molecular properties. This guide delves into the spectroscopic analysis required to confirm the structure of Mesityl 2,4,6-trimethylbenzoate, a sterically hindered ester. For a comprehensive understanding, its spectral characteristics are compared with two simpler analogues: methyl 2,4,6-trimethylbenzoate and phenyl benzoate. This comparison will highlight the impact of increasing steric bulk on the spectroscopic data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its comparator molecules. Due to the significant steric hindrance in this compound, obtaining and interpreting its NMR spectra can be complex, potentially requiring advanced techniques like variable temperature NMR or 2D NMR for full signal assignment.
Table 1: ¹H NMR Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | Methyl Protons (on Benzoate Ring) | Methyl Protons (on Mesityl Ring) | Other Protons |
| This compound | ~6.8-7.2 (complex multiplets) | ~2.1-2.3 (singlets) | ~2.0-2.2 (singlets) | - |
| Methyl 2,4,6-trimethylbenzoate | 6.84 (s, 2H) | 2.28 (s, 3H), 2.53 (s, 6H) | - | 3.87 (s, 3H, -OCH₃) |
| Phenyl Benzoate [1] | 8.20 (dd, 2H), 7.61 (tt, 1H), 7.49 (dd, 2H), 7.41 (dd, 2H), 7.26 (tt, 1H), 7.20-7.22 (m, 2H) | - | - | - |
Table 2: ¹³C NMR Data (Chemical Shift δ in ppm)
| Compound | Carbonyl Carbon | Aromatic Carbons | Methyl Carbons | Other Carbons |
| This compound | ~165-170 | ~125-150 | ~19-22 | - |
| Methyl 2,4,6-trimethylbenzoate | ~170 | ~128-140 | ~20-21 | ~52 (-OCH₃) |
| Phenyl Benzoate [1] | 165.1 | 150.9, 133.5, 130.0, 129.5, 129.4, 128.5, 125.8, 121.6 | - | - |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | Aromatic C=C Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) |
| This compound | ~1730 | ~1260, ~1170 | ~1600, ~1450 | ~3050 | ~2950 |
| Methyl 2,4,6-trimethylbenzoate | ~1725 | ~1270, ~1190 | ~1610, ~1460 | ~3030 | ~2960 |
| Phenyl Benzoate [1] | 1730 | 1265, 1175 | ~1600, ~1450 | ~3070 | - |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 282 | 163 (C₁₀H₁₁O⁺), 119 (C₉H₁₁⁺) |
| Methyl 2,4,6-trimethylbenzoate [2] | 178 | 147 (M-OCH₃⁺), 119 (C₉H₁₁⁺) |
| Phenyl Benzoate [3] | 198 | 105 (C₇H₅O⁺), 77 (C₆H₅⁺) |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, spectra are recorded from 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS). For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.
-
Ionization: The sample molecules are ionized in the ion source. Electron ionization (EI) is a common method that bombards the sample with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
Workflow for Spectroscopic Structure Confirmation
The logical flow from an unknown sample to a confirmed chemical structure is a systematic process. The following diagram illustrates this workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
Navigating Steric Shields: A Comparative Analysis of the Reactivity of Mesityl 2,4,6-trimethylbenzoate Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between molecular structure and reactivity is paramount. In the realm of sterically hindered esters, Mesityl 2,4,6-trimethylbenzoate and its analogs serve as a fascinating case study. The profound steric hindrance imposed by the multiple methyl groups on both aromatic rings dramatically influences the reactivity of the ester functionality. This guide provides a comparative analysis of the reactivity of these compounds, supported by established mechanistic principles and detailed experimental protocols for further investigation.
The reactivity of esters is fundamentally governed by the susceptibility of the carbonyl carbon to nucleophilic attack. In typical benzoate esters, this reaction proceeds readily. However, in this compound, the central ester linkage is flanked by two 2,4,6-trimethylphenyl (mesityl) groups. The ortho-methyl groups on these rings create a congested environment, effectively shielding the electrophilic carbonyl carbon from the approach of nucleophiles. This steric hindrance significantly reduces the rate of reactions such as hydrolysis compared to less hindered analogs like methyl benzoate.
The Impact of Steric and Electronic Effects on Reactivity
Steric Effects: Any increase in the size or number of substituents, particularly at the ortho positions of either the benzoyl or the phenyl group, will further decrease the rate of nucleophilic attack at the carbonyl carbon. Conversely, removing methyl groups would be expected to increase reactivity.
Electronic Effects: The introduction of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aromatic rings would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) would decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate.
Comparative Reactivity Data
The following table summarizes the expected qualitative trends in the reactivity of hypothetical this compound analogs towards alkaline hydrolysis, based on the principles discussed above. The reactivity is compared to the parent compound, this compound.
| Analog Structure | Modification | Expected Effect on Hydrolysis Rate | Reasoning |
| This compound | Parent Compound | Reference | High steric hindrance. |
| Mesityl 4-nitro-2,6-dimethylbenzoate | Electron-withdrawing group on benzoyl ring | Increased | Increased electrophilicity of the carbonyl carbon. |
| Mesityl 4-methoxy-2,6-dimethylbenzoate | Electron-donating group on benzoyl ring | Decreased | Decreased electrophilicity of the carbonyl carbon. |
| 4-Nitrothis compound | Electron-withdrawing group on phenyl leaving group | Increased | Stabilizes the phenoxide leaving group. |
| 4-Methoxythis compound | Electron-donating group on phenyl leaving group | Decreased | Destabilizes the phenoxide leaving group. |
| Phenyl 2,4,6-trimethylbenzoate | Reduced steric hindrance on leaving group | Increased | Reduced steric shielding of the carbonyl carbon. |
| Mesityl benzoate | Reduced steric hindrance on benzoyl group | Increased | Reduced steric shielding of the carbonyl carbon. |
Reaction Mechanisms in Hindered Ester Hydrolysis
Under basic conditions, the hydrolysis of esters typically proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. However, for exceptionally hindered esters, particularly methyl esters, an alternative bimolecular alkyl-oxygen cleavage (BAl2) pathway can become competitive.[1]
BAc2 Hydrolysis Pathway
The BAc2 mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group (mesityloxide). Due to the steric hindrance in this compound analogs, the formation of the tetrahedral intermediate is the rate-determining step and is significantly slowed.
BAc2 Hydrolysis Pathway for this compound.
BAl2 Hydrolysis Pathway
In the case of highly hindered methyl esters, such as methyl 2,4,6-trimethylbenzoate, the hydroxide ion can act as a nucleophile and attack the methyl group in an SN2 reaction.[1] This leads to the cleavage of the alkyl-oxygen bond, forming methanol and the carboxylate anion directly. This pathway avoids the sterically hindered carbonyl carbon.
BAl2 Hydrolysis Pathway for Methyl 2,4,6-trimethylbenzoate.
Experimental Protocols
To quantitatively assess the reactivity of this compound analogs, a kinetic study of their alkaline hydrolysis (saponification) can be performed.
General Experimental Workflow for Kinetic Analysis
General workflow for the kinetic analysis of ester hydrolysis.
Detailed Methodology for Saponification Kinetic Study
Materials:
-
This compound analog
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)
-
Solvent (e.g., a mixture of ethanol and water to ensure solubility)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burettes, pipettes, and volumetric flasks
-
Stopwatch
Procedure:
-
Preparation: Prepare a stock solution of the ester analog of known concentration in the chosen solvent. Prepare a standardized aqueous solution of NaOH.
-
Reaction Setup: Place known volumes of the ester solution and the NaOH solution in separate flasks and allow them to equilibrate to the desired reaction temperature in a constant temperature water bath.
-
Initiation: To start the reaction, quickly add the NaOH solution to the ester solution, mix thoroughly, and start the stopwatch simultaneously. This is time t=0.
-
Sampling: At regular time intervals (e.g., every 15, 30, 45 minutes, the exact timing will depend on the reaction rate), withdraw a known volume (aliquot) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a known excess of the standardized HCl solution. This will neutralize the unreacted NaOH and stop the saponification reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched solution and titrate the excess HCl with a standardized NaOH solution to a faint pink endpoint.
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH in each aliquot at each time point.
-
The reaction is expected to follow second-order kinetics. The rate law is: Rate = k[Ester][OH⁻].
-
Plot 1/([Ester]t - [Ester]₀) versus time (if initial concentrations are unequal) or 1/[Reactant] versus time (if initial concentrations are equal). The slope of the resulting straight line will be the second-order rate constant, k.
-
Conclusion
The reactivity of this compound and its analogs is a compelling illustration of the profound influence of steric hindrance on chemical reactions. While the parent compound is notably unreactive due to steric shielding, its reactivity can be systematically tuned by the introduction of substituents with varying electronic and steric properties. The provided experimental framework offers a robust methodology for quantifying these effects, enabling a deeper understanding of structure-reactivity relationships in this class of sterically encumbered molecules. Such knowledge is invaluable for the rational design of molecules with tailored stability and reactivity in fields ranging from materials science to drug delivery.
References
Comparative Guide to Analytical Methods for Mesityl 2,4,6-trimethylbenzoate Quantification
This guide provides a comparative overview of validated analytical methods for the quantification of Mesityl 2,4,6-trimethylbenzoate. The information presented is designed for researchers, scientists, and professionals in drug development, offering objective comparisons of method performance supported by experimental data.
Introduction to Analytical Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose.[1][2] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3] This guide will compare two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantification of this compound.
Comparison of Analytical Methods
A summary of the performance characteristics of a hypothetical HPLC-UV and a GC-FID method for the quantification of this compound is presented below.
| Parameter | HPLC-UV Method | GC-FID Method |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Specificity | High | High |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-FID methods are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine analysis of this compound in various sample matrices.
1. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a UV-Vis detector.
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Assessed by a five-point calibration curve.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration).
-
Precision: Evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies.
-
Specificity: Assessed by analyzing a placebo and a spiked sample to ensure no interference from excipients.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is a robust alternative for the quantification of this compound, particularly for volatile samples.
1. Instrumentation and Conditions:
-
System: Agilent 8890 GC system or equivalent with a Flame Ionization Detector (FID).
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split mode, 20:1).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in dichloromethane to achieve a final concentration within the calibration range.
3. Validation Parameters:
-
Linearity: Established using a five-point calibration curve.
-
Accuracy: Determined through recovery studies of spiked samples at three different concentrations.
-
Precision: Assessed by evaluating repeatability and intermediate precision.
-
Specificity: Confirmed by analyzing blank and spiked samples to demonstrate the absence of interfering peaks.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
Caption: Experimental workflow for chromatographic analysis.
Caption: Interrelationship of analytical method validation parameters.
References
A Comparative Guide to the Cross-Reactivity of Mesityl 2,4,6-trimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of Mesityl 2,4,6-trimethylbenzoate against structurally similar compounds. Due to the limited availability of direct cross-reactivity studies for this specific molecule, this document outlines proposed experimental designs and hypothetical data to guide future research. The objective is to offer a robust starting point for investigators seeking to characterize the specificity and potential off-target effects of this compound in biological systems.
Introduction
This compound is a sterically hindered aromatic ester. Its unique structure, featuring two mesityl groups, creates a crowded environment around the ester linkage, which can significantly influence its chemical reactivity and biological interactions.[1] Understanding the cross-reactivity of this compound is crucial for evaluating its potential as a therapeutic agent or its role as a chemical probe, as cross-reactivity can lead to off-target effects and misinterpretation of experimental results.
This guide outlines a series of proposed experiments to compare the binding and functional activity of this compound with a panel of structurally related alternative compounds.
Proposed Alternative Compounds for Comparison
To effectively evaluate the cross-reactivity of this compound, a selection of compounds with varying degrees of structural similarity is proposed. These include:
-
Methyl 2,4,6-trimethylbenzoate: A less sterically hindered analog with a methyl ester.
-
Ethyl 2,4,6-trimethylbenzoate: Another less hindered alkyl ester.[1]
-
Benzoic Acid: The parent carboxylic acid, to assess the contribution of the carboxylate group.
-
Sodium Benzoate: A common salt form of benzoic acid, often used in biological assays.[2]
-
Mesityl Alcohol (Mesitol): To evaluate the contribution of the mesityl alcohol portion of the ester.
-
2,4,6-Trimethylbenzoic Acid: The parent carboxylic acid of the ester, to assess the acyl portion.[3]
Hypothetical Cross-Reactivity Data
The following tables present hypothetical data from proposed competitive binding and functional assays. These tables are intended to serve as a template for organizing and presenting experimental results.
Table 1: Hypothetical Competitive Binding Assay Data (ELISA)
| Compound | IC50 (µM) | % Cross-Reactivity* |
| This compound | 0.1 | 100% |
| Methyl 2,4,6-trimethylbenzoate | 5.2 | 1.9% |
| Ethyl 2,4,6-trimethylbenzoate | 8.9 | 1.1% |
| Benzoic Acid | > 100 | < 0.1% |
| Sodium Benzoate | > 100 | < 0.1% |
| Mesityl Alcohol | > 100 | < 0.1% |
| 2,4,6-Trimethylbenzoic Acid | 25.6 | 0.4% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Table 2: Hypothetical Functional Assay Data (Cell-Based Reporter Assay)
| Compound | EC50 (µM) | Max Response (% of Control) |
| This compound | 0.5 | 98% |
| Methyl 2,4,6-trimethylbenzoate | 15.8 | 65% |
| Ethyl 2,4,6-trimethylbenzoate | 22.4 | 58% |
| Benzoic Acid | No activity | - |
| Sodium Benzoate | No activity | - |
| Mesityl Alcohol | No activity | - |
| 2,4,6-Trimethylbenzoic Acid | 78.1 | 25% |
Experimental Protocols
1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To determine the relative binding affinity of this compound and its analogs to a hypothetical target protein.
-
Methodology:
-
Coat a 96-well plate with the target protein and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Prepare serial dilutions of the competitor compounds (this compound and analogs).
-
Add a fixed concentration of a labeled ligand (e.g., biotinylated this compound) and the competitor dilutions to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm.
-
Calculate the IC50 values and percent cross-reactivity.
-
2. Cell-Based Reporter Assay
-
Objective: To assess the functional activity of this compound and its analogs on a specific signaling pathway.
-
Methodology:
-
Culture cells containing a reporter gene (e.g., luciferase) under the control of a promoter responsive to the signaling pathway of interest.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for a predetermined time (e.g., 24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Calculate the EC50 values and the maximum response relative to a positive control.
-
Visualizations
Caption: Proposed workflows for competitive ELISA and cell-based reporter assays.
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion
The provided framework offers a comprehensive approach to initiating cross-reactivity studies for this compound. By systematically comparing its binding and functional activities with those of structurally related compounds, researchers can gain valuable insights into its specificity and potential for off-target effects. The detailed protocols and data presentation templates are designed to facilitate the generation of clear, comparable, and publishable results. This, in turn, will aid in the accurate interpretation of its biological role and its potential development as a therapeutic agent.
References
- 1. This compound | 1504-38-7 | Benchchem [benchchem.com]
- 2. Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trimethylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of Computational and Experimental Data for Mesityl 2,4,6-trimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Mesityl 2,4,6-trimethylbenzoate is a sterically hindered ester of significant interest in organic synthesis and materials science. Its unique structure, characterized by bulky mesityl groups, imparts notable stability and specific reactivity, making it a subject of both experimental investigation and computational modeling. This guide provides a comparative overview of the available data for this compound, highlighting the synthesis of its precursors and the general relationship between computational and experimental approaches in chemical research.
Physicochemical Properties
| Property | Experimental Value | Computational Value |
| Molecular Weight | 282.4 g/mol [1] | Data not available |
| CAS Number | 1504-38-7[1] | Not Applicable |
| Melting Point | Not available[2] | Data not available |
| Boiling Point | Not available[2] | Data not available |
| Density | Not available[2] | Data not available |
Experimental Protocols: Synthesis of the Precursor 2,4,6-Trimethylbenzoic Acid
Synthesis of 2,4,6-Trimethylbenzoic Acid via Haloform Reaction
This method involves the reaction of α-chloro-2,4,6-trimethylacetophenone with a sodium hypochlorite solution.
-
Reaction: The yellow reaction solution is cooled to room temperature.
-
Acidification: The pH of the solution is adjusted to 2 using concentrated hydrochloric acid, resulting in the formation of a white suspension.
-
Isolation: The precipitate is collected by filtration.
-
Washing: The collected solid is washed twice with cold water.
-
Drying: The product is dried in a vacuum shelf dryer at 80°C to yield 2,4,6-trimethylbenzoic acid with a melting point of 155°C.[3]
Visualizing Synthesis and Data Comparison
To illustrate the experimental workflow and the conceptual relationship between experimental and computational data, the following diagrams are provided.
Caption: Workflow for the synthesis of 2,4,6-trimethylbenzoic acid.
Caption: Synergy between computational and experimental data.
References
Isotopic labeling studies with Mesityl 2,4,6-trimethylbenzoate
Initial Research Finding: A thorough review of scientific literature reveals no specific isotopic labeling studies utilizing Mesityl 2,4,6-trimethylbenzoate. The significant steric hindrance of this molecule likely renders it unsuitable for the common chemical reactions required to label proteins, peptides, or metabolites for analytical studies.
This guide provides a comprehensive comparison of established and widely-used alternative isotopic labeling methods. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons, supporting data, and detailed experimental protocols for key techniques.
Comparison of Common Isotopic Labeling Techniques
The selection of an isotopic labeling strategy is critical for the success of quantitative studies in proteomics and metabolomics. These methods involve the incorporation of a stable, heavy isotope into one sample, allowing it to be distinguished from a light, unlabeled sample by mass spectrometry. The ideal method depends on the nature of the sample, the experimental objectives, and available resources.
| Labeling Strategy | Isotope(s) Used | Typical Application | Advantages | Disadvantages |
| ¹⁸O-Labeling | ¹⁸O | Proteomics (labeling of C-terminal carboxyl groups of peptides)[1][2], Metabolomics (labeling of carboxylic acids)[3][4] | The labeling reagent (H₂¹⁸O) is simple and inexpensive[5]. The method can be applied to any protein or peptide sample after digestion[1]. It does not require extensive sample manipulation[2]. | Incomplete labeling or back-exchange of the isotope at low pH can compromise quantification accuracy[5]. Multiplexing capabilities are generally limited to two samples. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | ¹³C, ¹⁵N | Quantitative proteomics of cultured cells. | Delivers high accuracy and reproducibility because samples are combined early in the experimental workflow[6]. Ensures uniform labeling of all newly synthesized proteins[7]. | Application is restricted to metabolically active, cultured cells. The cost can be high, particularly for cell lines with low incorporation efficiency[8]. The metabolic conversion of arginine to proline can complicate data analysis. |
| Dimethyl Labeling | ²H (Deuterium), ¹³C | Quantitative proteomics (labeling of primary amines). | This method is cost-effective and rapid, with the labeling reaction completing in minutes. It is applicable to nearly any protein or peptide sample[6][8] and boasts high labeling efficiency. | Labeling is performed after protein digestion, which can introduce variability during sample handling[6]. It may also alter peptide fragmentation patterns in mass spectrometry. |
| ¹⁵N Metabolic Labeling | ¹⁵N | Quantitative proteomics in whole organisms such as bacteria and plants[9][10]. | Provides comprehensive proteome coverage by labeling all proteins. It is a relatively inexpensive method for use in bacterial expression systems[10]. | Achieving complete and uniform labeling can be expensive and challenging in complex organisms. Labeling efficiency must be carefully monitored and calculated[9]. |
| Deuterium (²H) Labeling | ²H | NMR spectroscopy for structural analysis[11][12][13], as internal standards for mass spectrometry[14], and for modifying drug metabolism (ADME) properties[14]. | Deuterium is a relatively inexpensive isotope. It can be introduced into molecules through straightforward hydrogen-deuterium exchange reactions[14] and is valuable for investigating reaction mechanisms and protein dynamics[12]. | The stronger carbon-deuterium bond can lead to kinetic isotope effects. There is also a potential for the label to be lost through back-exchange in protic solvents. |
Experimental Protocols
Reproducibility in isotopic labeling hinges on meticulous and well-defined experimental protocols. The following sections provide representative methodologies for two of the most common and powerful techniques.
Protocol 1: Enzymatic ¹⁸O-Labeling of Peptides for Mass Spectrometry
This protocol outlines the procedure for labeling the C-terminal carboxyl group of peptides using the enzyme trypsin in an ¹⁸O-enriched water environment. It is a cornerstone technique for the relative quantification of proteins.
Materials:
-
Protein extract
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (immobilized or sequencing grade)
-
H₂¹⁸O (95-98% isotopic purity)
-
Ammonium bicarbonate buffer
-
Formic acid
Procedure:
-
Protein Denaturation, Reduction, and Alkylation: Solubilize the protein sample in a denaturing buffer. Reduce disulfide bonds with DTT and subsequently alkylate the free cysteine residues with IAA to prevent them from reforming.
-
Sample Preparation for Digestion: Dilute the sample with a suitable buffer, such as ammonium bicarbonate, to reduce the concentration of the denaturant to a level compatible with trypsin activity (typically <1 M urea).
-
Tryptic Digestion in Parallel: Divide the sample into two equal aliquots. For the control sample, perform a standard tryptic digest in H₂¹⁶O buffer. For the labeled sample, resuspend the trypsin in an H₂¹⁸O-based buffer before adding it to the protein. Incubate both samples overnight at 37°C. During this incubation, trypsin simultaneously cleaves the proteins and catalyzes the exchange of the two oxygen atoms at the newly formed C-terminus of each peptide with oxygen from the surrounding water[1][2].
-
Quenching the Reaction: Terminate the digestion and labeling by acidifying the samples with formic acid, which irreversibly inactivates the trypsin.
-
Sample Pooling and Analysis: Combine the ¹⁶O-labeled (light) and ¹⁸O-labeled (heavy) peptide samples, typically in a 1:1 ratio. Desalt the mixture using a C18 solid-phase extraction tip. Analyze the final sample by liquid chromatography-mass spectrometry (LC-MS/MS). The ¹⁸O-labeled peptides will exhibit a 4 Dalton mass shift relative to their ¹⁶O counterparts, and the ratio of their peak intensities provides the basis for quantification[1].
Protocol 2: ¹⁵N Metabolic Labeling of Proteins in E. coli
This protocol details the production of a protein uniformly labeled with the ¹⁵N isotope. This is a fundamental technique for protein NMR studies and for generating internal standards for quantitative proteomics[10].
Materials:
-
E. coli expression strain containing the plasmid for the protein of interest.
-
Rich growth medium (e.g., 2xTY) with the appropriate antibiotic.
-
M9 minimal medium components.
-
¹⁵NH₄Cl (the sole nitrogen source).
-
Glucose (or an alternative carbon source).
-
Trace elements, MgSO₄, and CaCl₂ solutions.
-
An inducing agent, such as IPTG.
Procedure:
-
Pre-culture Preparation: Grow an overnight starter culture in a rich medium to generate a high density of healthy cells.
-
Adaptation Culture: To prevent growth shock, adapt the cells to the minimal medium. Inoculate a small volume of M9 minimal medium, prepared with ¹⁵NH₄Cl as the sole nitrogen source, with the pre-culture and grow overnight[15][16].
-
Main Culture and Expression: Use the adaptation culture to inoculate a larger volume of ¹⁵N-M9 medium. Grow the main culture with vigorous shaking until it reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.6-0.8). Induce protein expression by adding the appropriate inducing agent.
-
Cell Harvesting and Protein Purification: Continue the culture for several hours post-induction to allow for the accumulation of the ¹⁵N-labeled protein. Harvest the cells by centrifugation. The resulting cell pellet can be stored frozen or used immediately for the purification of the labeled protein using standard chromatographic techniques.
Visualizations
Workflow for Quantitative Proteomics using Isotopic Labeling
Caption: Workflow for a typical quantitative proteomics experiment using stable isotopes.
Logical Diagram for Choosing a Labeling Strategy
Caption: A decision-making flowchart for selecting an appropriate isotopic labeling method.
References
- 1. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18O stable isotope labeling in MS-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cost-efficient and user-friendly 17O/18O labeling procedures of fatty acids using mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and back exchange of 18O labeled amino acids for use as internal standards with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acid-Catalyzed Oxygen-18 Labeling of Peptides for Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 10. protein-nmr.org.uk [protein-nmr.org.uk]
- 11. studymind.co.uk [studymind.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 16. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
A Comparative Guide to Alternatives for Hindered Ester Synthesis: Moving Beyond Mesityl 2,4,6-trimethylbenzoate
The synthesis of sterically hindered esters presents a significant challenge in organic chemistry, often demanding robust and highly efficient coupling reagents to overcome the steric repulsion between bulky carboxylic acids and alcohols. For years, mesityl 2,4,6-trimethylbenzoate has been a notable reagent in this field. However, a range of powerful alternatives have emerged, offering distinct advantages in terms of reactivity, scope, and reaction conditions. This guide provides a comprehensive comparison of the leading alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific synthetic needs.
Key Alternatives and Their Performance
The primary alternatives to this compound for the synthesis of hindered esters include reagents and methodologies that activate the carboxylic acid component, facilitating nucleophilic attack by a sterically encumbered alcohol. The most prominent among these are the Yamaguchi, Steglich, and Shiina esterification methods.
| Method/Reagent | Activating Agent | Typical Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| This compound | Self (mixed anhydride) | DMAP | Toluene | 25-110 | 1-24 | 70-95 | Effective for a range of hindered substrates. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC) | Et3N, DMAP | Toluene, THF | 0-25 | 1-12 | 80-99 | Highly effective for macrolactonization and hindered esters.[1][2][3][4] |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) or EDC | DMAP | DCM, THF | 0-25 | 2-24 | 60-90 | Prone to formation of DCU byproduct, which can complicate purification.[5] |
| Shiina Esterification | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | DMAP, Et3N | Toluene, DCM | 0-25 | 1-6 | 85-98 | High yields and short reaction times for hindered systems. |
Reaction Mechanisms and Workflows
The efficiency of these methods lies in the in-situ generation of a highly reactive acylating agent. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting.
Yamaguchi Esterification Workflow
The Yamaguchi protocol involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, which is then activated by DMAP to form a highly reactive acylpyridinium salt.[1][2][3]
Caption: General workflow of the Yamaguchi esterification.
Steglich Esterification Signaling Pathway
In the Steglich esterification, the carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which is susceptible to nucleophilic attack by the alcohol, a process catalyzed by DMAP.[5]
Caption: Key intermediates in the Steglich esterification.
Experimental Protocols
General Procedure for Yamaguchi Esterification
-
Anhydride Formation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous toluene (0.1-0.5 M) is added triethylamine (1.5 equiv). The solution is stirred at room temperature for 10 minutes, followed by the addition of 2,4,6-trichlorobenzoyl chloride (1.2 equiv). The resulting mixture is stirred at room temperature for 2 hours.
-
Esterification: A solution of the alcohol (1.5 equiv) and DMAP (3.0 equiv) in anhydrous toluene is added to the reaction mixture.
-
Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous NaHCO3, water, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Steglich Esterification
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equiv), alcohol (1.2 equiv), and DMAP (0.1-0.2 equiv) in anhydrous DCM (0.1-0.5 M) at 0 °C is added a solution of DCC (1.1 equiv) in anhydrous DCM.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The formation of a white precipitate (dicyclohexylurea) is typically observed.
-
Workup and Purification: The precipitate is removed by filtration. The filtrate is concentrated, and the residue is redissolved in ethyl acetate. The organic solution is washed with 0.5 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude ester is purified by column chromatography.
Conclusion
While this compound remains a viable option for the synthesis of hindered esters, modern methods, particularly the Yamaguchi and Shiina esterifications, offer significant advantages in terms of yield, reaction speed, and milder conditions. The Yamaguchi esterification, with its use of 2,4,6-trichlorobenzoyl chloride, is particularly noteworthy for its high efficiency in forming sterically demanding ester linkages and its applicability to macrolactonization.[1][4][6] The Steglich esterification, although widely used, can present challenges in purification due to the formation of urea byproducts. The choice of method will ultimately depend on the specific substrates, scale of the reaction, and desired purity of the final product. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of hindered esters.
References
- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yamaguchi Esterification [organic-chemistry.org]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. 2,4,6-Trichlorobenzoyl chloride - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Mesityl 2,4,6-trimethylbenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Mesityl 2,4,6-trimethylbenzoate, a sterically hindered aromatic ester. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar chemicals and general best practices for chemical waste management.
It is imperative to obtain the specific Safety Data Sheet (SDS) from your chemical supplier for this compound before handling and disposal. The SDS is the primary source of detailed safety, handling, and disposal information for any chemical.
Inferred Hazard Profile
Based on the hazard classifications of related compounds such as Mesitylene and 2,4,6-Trimethylbenzoic acid, this compound should be handled as a substance that is potentially flammable, a skin and eye irritant, and may cause respiratory irritation. It is also presumed to be toxic to aquatic life with long-lasting effects.
| Hazard Classification | Potential Effects | Source for Related Compounds |
| Flammability | Flammable liquid and vapor. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [2] |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects. | [1] |
Step-by-Step Disposal Protocol
The following procedure should be followed for the disposal of this compound waste. This protocol is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation and Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the specific hazards (e.g., "Flammable," "Irritant").
Step 4: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and secondary containment should be used to prevent spills.
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when planning for the disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and prioritizing the acquisition of a chemical-specific SDS, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
